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  • Product: Fosaprepitant Morpholine Hydrochloride

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Fosaprepitant

This guide provides a comprehensive technical overview of fosaprepitant, a critical agent in the management of chemotherapy-induced nausea and vomiting (CINV). We will delve into its chemical architecture, molecular char...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of fosaprepitant, a critical agent in the management of chemotherapy-induced nausea and vomiting (CINV). We will delve into its chemical architecture, molecular characteristics, mechanism of action, and the analytical methodologies essential for its characterization and quality control in a research and drug development setting.

Introduction and Nomenclature Clarification

Fosaprepitant is a water-soluble N-phosphorylated prodrug of aprepitant.[1][2][3] Upon intravenous administration, it is rapidly converted to aprepitant by ubiquitous phosphatases.[2][3] Aprepitant is a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptors.[2][4][5]

It is important to clarify the nomenclature surrounding this compound. While the topic specifies "Fosaprepitant Morpholine Hydrochloride," the most common and commercially available form is Fosaprepitant Dimeglumine .[4][6] The "morpholine" component is an integral part of the aprepitant chemical structure, to which the phosphate group is attached to create fosaprepitant. The hydrochloride salt is less common, and the dimeglumine salt enhances the solubility and stability of the molecule for parenteral administration.[7][8] This guide will focus on the chemical entity of fosaprepitant, with specific data pertaining to its widely used dimeglumine salt.

Fosaprepitant, in combination with other antiemetic agents, is indicated for the prevention of acute and delayed nausea and vomiting associated with highly and moderately emetogenic cancer chemotherapy.[9][10]

Chemical Structure and Physicochemical Properties

The chemical structure of fosaprepitant is complex, featuring multiple chiral centers. Its active metabolite, aprepitant, contains the morpholine ring that is crucial for its biological activity.

Caption: Chemical Structure of Fosaprepitant.

Physicochemical Properties of Fosaprepitant and its Salts
PropertyValueReference
Fosaprepitant (Free Acid)
Molecular FormulaC23H22F7N4O6P[11][12]
Molecular Weight614.4 g/mol [11][13]
Fosaprepitant Dimeglumine
Molecular FormulaC37H56F7N6O16P[4][6]
Molecular Weight1004.83 g/mol [5][13]
AppearanceWhite to off-white amorphous powder[5][13]
SolubilityFreely soluble in water[5][13]
Fosaprepitant Morpholine Hydrochloride
Molecular FormulaC20H19ClF7NO2[13]
Molecular Weight473.8 g/mol [13]

Mechanism of Action: NK1 Receptor Antagonism

Fosaprepitant itself is pharmacologically inactive. Its therapeutic effects are mediated through its active metabolite, aprepitant.

  • Prodrug Conversion : Following intravenous administration, fosaprepitant is rapidly and completely converted to aprepitant by phosphatases in the body, with peak plasma concentrations of aprepitant reached within 30 minutes.[2][3]

  • NK1 Receptor Blockade : Aprepitant is a selective antagonist of the neurokinin-1 (NK1) receptor.[2][14]

  • Inhibition of Substance P : The vomiting reflex (emesis) is mediated in part by the neuropeptide Substance P binding to NK1 receptors located in the central and peripheral nervous systems.[2] Chemotherapy can trigger the release of Substance P.

  • Antiemetic Effect : By blocking the binding of Substance P to NK1 receptors, aprepitant inhibits this signaling pathway, thereby preventing both acute and delayed chemotherapy-induced nausea and vomiting.[2][15] Aprepitant has high affinity and selectivity for NK1 receptors, with little to no interaction with serotonin (5-HT3), dopamine, or corticosteroid receptors, which are targets for other antiemetic therapies.[2][5]

Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cns Central Nervous System Fosaprepitant Fosaprepitant (IV) Phosphatases Phosphatases Fosaprepitant->Phosphatases Rapid Conversion Aprepitant Aprepitant (Active Drug) NK1_Receptor NK1 Receptor Aprepitant->NK1_Receptor Blocks Aprepitant->NK1_Receptor Phosphatases->Aprepitant Emesis Emesis (Vomiting Reflex) NK1_Receptor->Emesis Triggers Substance_P Substance P (Released by Chemotherapy) Substance_P->NK1_Receptor Binds & Activates

Caption: Mechanism of action of Fosaprepitant.

Synthesis and Formulation

The synthesis of fosaprepitant is a multi-step process that typically involves the synthesis of the aprepitant core followed by a phosphorylation step.

Key Synthesis Steps:

  • Formation of the Morpholine Ring : The synthesis often begins with the construction of the chiral morpholine ring, a key structural component of aprepitant.[13]

  • Phosphorylation : Aprepitant is reacted with a phosphorylating agent, such as tetrabenzyl pyrophosphate, to introduce the phosphate group, forming a dibenzyl fosaprepitant intermediate.[16][17]

  • Deprotection and Salt Formation : The benzyl protecting groups are removed via hydrogenation. The resulting fosaprepitant free acid is then reacted with N-methyl-D-glucamine (meglumine) to form the highly water-soluble fosaprepitant dimeglumine salt.[16]

Fosaprepitant dimeglumine is typically supplied as a lyophilized powder for injection, which is reconstituted before intravenous administration.[5][8] The formulation often includes excipients such as edetate disodium, polysorbate 80, and lactose to ensure stability and solubility.[5][18]

Analytical Methodologies

Rigorous analytical testing is crucial for the quality control of fosaprepitant. High-Performance Liquid Chromatography (HPLC) is the predominant technique for assay, impurity profiling, and stability testing.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Assay and Impurity Profiling

This method is designed for the quantification of fosaprepitant and the separation of its related substances.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[1]

  • Analytical Column: A C18 or C8 column is commonly used for optimal separation. For instance, a NanoChrom C18 (250 mm x 4.6 mm, 5 µm) or a Zorbax Eclipse XDB C8 (250 x 4.6mm, 5µ) can be employed.[19][20]

  • Chemicals and Reagents:

    • Fosaprepitant dimeglumine reference standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) or Dipotassium hydrogen phosphate (K2HPO4)

    • Orthophosphoric acid

    • Water (Milli-Q or equivalent)

Detailed Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous Buffer): Prepare a 0.1 M potassium dihydrogen phosphate (KH2PO4) solution. Adjust the pH to 3.10 with 1% phosphoric acid.[1][21] Alternatively, a buffer can be made by dissolving 3.4g of K2HPO4 in 1000 ml of water.[19] Filter the buffer through a 0.45 µm filter.

    • Mobile Phase B (Organic): HPLC grade Acetonitrile.[19][21]

  • Chromatographic Conditions:

    • Elution Mode: A gradient elution is often necessary to separate all related impurities. A typical gradient program might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B. For example:

      • 0 min: 30% B

      • 15 min: 60% B

      • 17 min: 65% B

      • 18 min: 30% B

      • 25 min: 30% B[19]

    • Flow Rate: 1.0 - 1.2 mL/min.[19][22]

    • Column Temperature: 30-35°C.[19][20]

    • Detection Wavelength: 210 nm.[19][22]

    • Injection Volume: 20 µL.[22]

  • Standard and Sample Preparation:

    • Diluent: A mixture of water and acetonitrile (50:50 v/v) is commonly used.[19]

    • Standard Stock Solution: Accurately weigh about 50 mg of Fosaprepitant Dimeglumine working standard (equivalent to 30 mg of Fosaprepitant) and transfer it into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[19] This creates a stock solution of approximately 1000 µg/mL.

    • Working Standard Solution: Further dilute the stock solution to a suitable concentration within the calibration curve range (e.g., 10-100 µg/mL).

    • Sample Preparation: For an injection formulation, reconstitute the vial as directed and dilute with the diluent to a final concentration within the validated range of the method.[1]

  • Data Analysis and Validation:

    • The concentration of fosaprepitant is determined by comparing the peak area of the analyte to a calibration curve generated from the standard solutions.[1]

    • The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][19][20]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

For the determination of fosaprepitant and its active metabolite aprepitant in biological matrices like plasma, a more sensitive and specific LC-MS/MS method is required.

Key Aspects of the Protocol:

  • Sample Preparation: Protein precipitation with acetonitrile is a common method to extract the analytes from plasma.[23]

  • Chromatography: A rapid gradient elution on a C8 or C18 column is used.[23]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in negative Multiple Reaction Monitoring (MRM) mode.

    • Parent-to-product transitions:

      • Fosaprepitant: m/z 613.1 -> 78.9

      • Aprepitant: m/z 533.2 -> 275.1[23]

  • Quantification: Stable isotope-labeled internal standards (e.g., d4-fosaprepitant) are used for accurate quantification.[23][24]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (Aqueous Buffer & Acetonitrile) HPLC_System HPLC System Mobile_Phase->HPLC_System Sample_Prep Prepare Standard & Sample Solutions (Dilute in Acetonitrile/Water) Injection Inject Sample (20 µL) Sample_Prep->Injection Separation Separation on C18/C8 Column (Gradient Elution) Injection->Separation Flow Rate: 1.2 mL/min Detection UV Detection at 210 nm Separation->Detection Column Temp: 30°C Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify against Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: A typical RP-HPLC workflow for Fosaprepitant analysis.

Conclusion

Fosaprepitant is a cornerstone in the prophylactic treatment of CINV. Its elegant design as a water-soluble prodrug allows for convenient intravenous administration, ensuring rapid conversion to the potent and selective NK1 receptor antagonist, aprepitant. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is paramount for researchers and drug development professionals. The analytical methodologies detailed herein, particularly RP-HPLC, provide a robust framework for ensuring the quality, purity, and potency of fosaprepitant formulations, ultimately contributing to the safety and efficacy of this important therapeutic agent.

References

  • Analytical Method Development And Validation Of Fosaprepitant Dimeglumine By Rp-Hplc & Uv Spectroscopy. (2022). GIS SCIENCE JOURNAL, 9(7).
  • High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fosaprepitant. (n.d.). Benchchem.
  • Prasada Reddy, B. (2018). AN HPLC METHOD FOR QUALITATIVE AND QUANTITATIVE DETERMINATION OF FOSAPREPITANT IN PHARMACEUTICAL PRODUCTS. International Journal of Pharma and Bio Sciences, 9(3), 125-141.
  • What is the mechanism of Fosaprepitant Dimeglumine? (2024, July 17).
  • Method for simultaneously detecting fosaprepitant and aprepitant in plasma. (n.d.).
  • Fosaprepitant Morpholine Hydrochloride. (2024, September 08). Smolecule.
  • Compositions of fosaprepitant and methods of preparation. (n.d.).
  • Simultaneous determination of fosaprepitant and its metabolite aprepitant in human plasma by liquid chromatography-tandem mass spectrometry. (n.d.).
  • Synthesis of the major isomers of Aprepitant and Fosaprepitant. (n.d.).
  • Sen, G., Babu, K. R., Annapurna, N., Vekariya, N. A., Kumar, V. J., & Pavan Kumar, K. S. R. (2017). Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research, 7(6).
  • Generic FOSAPREPITANT DIMEGLUMINE INN entry, pharmaceutical patent and freedom to operate. (n.d.).
  • Single-Dose Fosaprepitant Becomes FDA Approved for Chemo Toxicities. (2020, April 17). Targeted Oncology.
  • Aprepitant: Uses and Mechanism of Action. (n.d.). DFW Anesthesia Professionals.
  • Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formul
  • Process for the preparation of fosaprepitant, intermediate and pharmaceutical acceptable salt thereof. (n.d.).
  • Navari, R. M. (2008). Fosaprepitant: a neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting. Expert Opinion on Pharmacotherapy, 9(16), 2825-2833.
  • Fosaprepitant Dimeglumine. (n.d.). PubChem.
  • Synthesis method of fosaprepitant dimeglumine. (n.d.).
  • Fosaprepitant - FDA Drug Approval Details. (2020, February 11).
  • GC-FID Technique for the Quantitative Evaluation of Multiple Residual Organic Solvent Impurities in Fosaprepitant Dimeglumine Drug. (2021, June 26).
  • Liquid formulations of fosaprepitant. (n.d.).
  • Fosaprepitant dimeglumine. (n.d.). MedKoo Biosciences.
  • NDA 216686 Multi-Disciplinary Review and Evaluation Focinvez (Fosaprepitant Injection). (2023, February 07).
  • FDA Approves Merck's Single-Dose EMEND® (fosaprepitant dimeglumine) for Injection, in Combination with Other Antiemetic Agents, for the Prevention of Delayed Nausea and Vomiting in Adults Receiving Moderately Emetogenic Chemotherapy (MEC). (2016, February 04). Merck.
  • Preparation method of aprepitant and fosaprepitant side chain fragments. (n.d.).
  • Chemical structure of fosaprepitant dimeglumine and aprepitant. (n.d.).
  • Eugia Pharma Receives USFDA Approval for Fosaprepitant for Injection, 150 mg Single-Dose Vials. (2021, January 12). Aurobindo.
  • An hplc method for qualitative and quantitative determination of fosaprepitant in Pharmaceutical products. (n.d.).
  • Aziz, Z. (2012). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.
  • Fosaprepitant-d4 dimeglumine (MK-0517-d4). (n.d.). MedchemExpress.
  • Process for preparing injectable fosaprepitant dimeglumine compositions having improved storage stability. (n.d.).
  • NK1 receptor antagonist – Knowledge and References. (n.d.). Taylor & Francis Online.
  • FOSAPREPITANT DIMEGLUMINE INTERMEDIATE, NEUTRAL FOSAPREPITANT, AND AMORPHOUS FOSAPREPITANT DIMEGLUMINE AND PROCESSES FOR THEIR P. (n.d.).
  • Fosaprepitant. (n.d.). PubChem.
  • Fosaprepitant Morpholine. (n.d.). BOC Sciences.
  • FOSAPREPITANT DIMEGLUMINE for injection. (n.d.).
  • Bioequivalence of HTX-019 (aprepitant IV) and fosaprepitant in healthy subjects. (2018, March 01). Drug Design, Development and Therapy.
  • Fosaprepitant. (n.d.). Drugs.com.
  • Formulations of fosaprepitant and aprepitant. (n.d.).

Sources

Exploratory

Physicochemical Characterization of Fosaprepitant Dimeglumine vs. Morpholine Hydrochloride: A Comprehensive Technical Guide

Executive Overview To circumvent the poor aqueous solubility of the neurokinin-1 (NK1) receptor antagonist aprepitant, pharmaceutical development engineered Fosaprepitant Dimeglumine . This N-phosphorylated prodrug lever...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

To circumvent the poor aqueous solubility of the neurokinin-1 (NK1) receptor antagonist aprepitant, pharmaceutical development engineered Fosaprepitant Dimeglumine . This N-phosphorylated prodrug leverages bulky, hydrophilic dimeglumine counterions to achieve a highly soluble, amorphous matrix suitable for intravenous infusion[1].

However, this structural modification introduces a thermodynamic vulnerability: the phosphonate ester is highly susceptible to aqueous hydrolysis[2]. Consequently, the isolated morpholine core—chemically designated as (2S,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride and commonly tracked as Aprepitant Impurity 8 HCl —emerges as both a critical synthetic intermediate and a primary degradation product[3].

As a Senior Application Scientist, understanding the physicochemical divergence between the amorphous prodrug and its crystalline morpholine precursor is paramount for formulation stability, quality control, and analytical method development.

Structural Causality & Thermodynamic Vulnerability

The selection of the dimeglumine salt over other counterions was not arbitrary. Aprepitant is practically insoluble in water, precluding direct IV administration. By phosphorylating the triazolone ring and pairing it with two equivalents of 1-deoxy-1-(methylamino)-D-glucitol (meglumine), the resulting fosaprepitant dimeglumine achieves an aqueous solubility exceeding 50 mg/mL[1].

The causality behind its instability lies in the very bonds that make it soluble. In aqueous environments, nucleophilic attack on the phosphonate group leads to rapid hydrolytic cleavage[2]. If degradation progresses further, or if synthetic coupling is incomplete, the morpholine core (Fosaprepitant Morpholine Hydrochloride) is isolated[4]. Tracking this specific hydrochloride salt is a Critical Quality Attribute (CQA) because its presence directly correlates with either synthetic impurity carryover or post-reconstitution degradation.

MolecularDynamics Fosa Fosaprepitant Dimeglumine (Highly Soluble Prodrug) Aprep Aprepitant (Active Antiemetic) Fosa->Aprep In vivo Phosphatase (Rapid Conversion) Morph Morpholine Hydrochloride (Synthetic Impurity / Degradant) Fosa->Morph In vitro Hydrolysis (Aqueous Instability) Morph->Aprep Synthetic Pathway (Triazolone Coupling)

Fig 1: Pharmacokinetic and synthetic relationship between Fosaprepitant, Aprepitant, and the Morpholine core.

Comparative Physicochemical Profiling

The analytical distinction between these two entities relies on their vastly different molecular weights, solid-state forms, and solubility profiles. The table below summarizes the quantitative physicochemical data required for characterization.

Physicochemical PropertyFosaprepitant DimeglumineFosaprepitant Morpholine Hydrochloride
Role in Drug Development Active Pharmaceutical Ingredient (Prodrug)Synthetic Intermediate / Degradant (Impurity 8)
Molecular Formula C₂₃H₂₂F₇N₄O₆P • 2(C₇H₁₇NO₅)C₂₀H₁₈F₇NO₂ • HCl
Molecular Weight 1004.83 g/mol [1]473.81 g/mol [3]
Solid-State Form Amorphous white to off-white powderCrystalline white powder
Aqueous Solubility Freely soluble (>50 mg/mL)Sparingly soluble
pKa Values 3.05, 4.92, 9.67, 10.59[1]~7.5 (Morpholine nitrogen)
Formulation Stability Hydrolytically unstable in aqueous media[2]Highly stable under standard conditions

Self-Validating Analytical Workflows

To ensure scientific integrity, analytical methods must not induce the very degradation they are attempting to measure. The following methodologies are designed as self-validating systems.

AnalyticalWorkflow Sample API Sample (Fosaprepitant vs Morpholine HCl) XRD PXRD Analysis (Solid-State) Sample->XRD HPLC RP-HPLC (Purity & Kinetics) Sample->HPLC Amorph Amorphous Halo (Dimeglumine Salt) XRD->Amorph Identifies Cryst Sharp Bragg Peaks (Morpholine HCl) XRD->Cryst Identifies Degrad Hydrolytic Degradation Monitoring HPLC->Degrad Quantifies

Fig 2: Self-validating analytical workflow for differentiating salt forms and monitoring stability.

Protocol 3.1: Solid-State Discrimination via Powder X-Ray Diffraction (PXRD)

Causality: The amorphous nature of the dimeglumine salt is critical for its rapid dissolution profile. Any crystallization indicates a loss of the prodrug's intended physical form or contamination with crystalline intermediates like the morpholine hydrochloride. Amorphous materials scatter X-rays diffusely (yielding a baseline halo), while crystalline salts possess distinct lattice planes that yield sharp Bragg diffraction peaks.

Step-by-Step Methodology:

  • System Validation: Prior to sample analysis, run a NIST SRM 640 (Silicon) standard. Self-Validation Check: If the Si (111) peak deviates from 28.44° 2θ by more than ±0.02°, the diffractometer optics are misaligned, and sample data is automatically invalidated.

  • Sample Preparation: Gently grind the API sample and mount it on a zero-background silicon holder. Avoid excessive mechanical stress, which can induce artifactual polymorphic transitions.

  • Data Acquisition: Scan from 2° to 40° 2θ using Cu-Kα radiation (λ = 1.5406 Å) at a scan rate of 2°/min.

  • Data Interpretation: Fosaprepitant dimeglumine will present as a broad, featureless halo. The presence of sharp peaks indicates contamination with crystalline entities such as the morpholine hydrochloride[2].

Protocol 3.2: Stability-Indicating RP-HPLC for Hydrolytic Degradation

Causality: Because fosaprepitant dimeglumine degrades rapidly in aqueous solutions at room temperature[5], the analytical method itself can induce artifactual degradation if not tightly controlled. We must use a cold autosampler and a specific pH buffer to stabilize the phosphonate group during the run.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A using a 10 mM ammonium acetate buffer adjusted to pH 4.5 (stabilizes the phosphonate ester). Use LC-MS grade Acetonitrile for Mobile Phase B.

  • Chromatographic Conditions: Utilize a C18 column (150 x 4.6 mm, 3.5 µm) maintained at 25°C. Set the UV detector to 210 nm.

  • Autosampler Control (Critical): The autosampler MUST be strictly maintained at 4°C.

  • System Validation: Inject a control sample of fosaprepitant dimeglumine spiked with 0.1% morpholine hydrochloride standard at T=0 and T=24h (kept in the 4°C autosampler). Self-Validation Check: If the morpholine peak area in the control increases by >2% over 24 hours, the autosampler temperature or mobile phase pH is failing to arrest hydrolysis, invalidating the batch run.

Formulation Implications & Non-Aqueous Strategies

The comparative characterization of these two molecules highlights a fundamental challenge in oncology drug delivery. While the dimeglumine salt solves the solubility issue of aprepitant, its propensity to revert to its morpholine core and other degradants in water makes traditional aqueous liquid formulations impossible[2].

To bypass the expensive lyophilization process currently used for commercial products (e.g., Emend IV), researchers are utilizing the physicochemical data of these salts to develop non-aqueous liquid injectables. By formulating fosaprepitant dimeglumine in anhydrous co-solvents (such as Dimethylsulfoxide and Propylene Glycol), the nucleophilic attack on the phosphonate group is eliminated, effectively halting the degradation pathway into the morpholine hydrochloride impurity[2].

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Solubility of Fosaprepitant Morpholine Hydrochloride in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals Abstract Fosaprepitant, a water-soluble prodrug of the antiemetic aprepitant, is crucial in managing chemotherapy-induced nausea and vomiting.[1][2] Its for...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosaprepitant, a water-soluble prodrug of the antiemetic aprepitant, is crucial in managing chemotherapy-induced nausea and vomiting.[1][2] Its formulation as a morpholine hydrochloride salt aims to enhance its aqueous solubility for intravenous administration.[1] Understanding the thermodynamic solubility of this active pharmaceutical ingredient (API) in aqueous buffers is paramount for developing stable, effective, and safe parenteral formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the thermodynamic solubility of fosaprepitant morpholine hydrochloride, offering a robust framework for formulation scientists and analytical chemists.

Introduction: The Significance of Solubility in Parenteral Formulation

Thermodynamic solubility, the equilibrium concentration of a solute in a solvent at a specific temperature and pressure, is a fundamental physicochemical property that dictates the performance of a drug substance.[3][4] For intravenously administered drugs like fosaprepitant, which is rapidly converted to its active form, aprepitant, in the body, ensuring complete dissolution in the formulation is a critical quality attribute.[1][2] Insufficient solubility can lead to precipitation, potentially causing embolism and other adverse events. Moreover, the pH of the formulation significantly influences the solubility of ionizable compounds like fosaprepitant, making a thorough investigation across a range of physiologically relevant pH values essential.[4]

Fosaprepitant dimeglumine is a water-soluble N-phosphorylated prodrug of aprepitant.[1][5][6] However, it is known to be unstable in aqueous environments due to hydrolytic degradation, which is a significant challenge in the development of liquid dosage forms.[5] The lyophilized powder form is available to circumvent this instability.[5] This guide will focus on the morpholine hydrochloride salt, exploring the principles and methodologies to accurately determine its thermodynamic solubility in various aqueous buffer systems.

Physicochemical Properties and Factors Influencing Solubility

Fosaprepitant is a complex molecule with multiple functional groups that can ionize depending on the pH of the surrounding medium. The morpholine group, in its hydrochloride salt form, is a key contributor to its aqueous solubility. The pKa values of fosaprepitant's functional groups are critical determinants of its solubility profile.[5] The reported pKa values for fosaprepitant dimeglumine are 3.05 (morpholinium group), 4.92 (monophosphate group), and 10.59 (triazolinone NH group).[5] The solubility of fosaprepitant is expected to be highest at pH values where the molecule is fully ionized.

Several factors can influence the thermodynamic solubility of fosaprepitant morpholine hydrochloride:

  • pH of the aqueous buffer: As an ionizable molecule, the solubility of fosaprepitant is highly dependent on the pH of the medium. The Henderson-Hasselbalch equation can be used to predict the ionization state and, consequently, the solubility at a given pH.

  • Buffer species and ionic strength: The composition and concentration of the buffer can affect solubility through common ion effects and changes in the activity of the solute.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

  • Polymorphism: Different crystalline forms (polymorphs) of a drug can exhibit different solubilities, with the metastable form generally being more soluble than the stable form.[7]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[8] This method involves equilibrating an excess amount of the solid drug in the solvent of interest over a sufficient period to reach saturation.

Detailed Experimental Protocol

Materials:

  • Fosaprepitant Morpholine Hydrochloride (as a solid)

  • Aqueous buffers of various pH values (e.g., phosphate, citrate, acetate buffers) covering a physiologically relevant range (pH 2-8).

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[6]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Buffer Preparation: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 2, 4, 6, 7.4, and 8). Ensure the pH is accurately measured and adjusted.

  • Sample Preparation: Add an excess amount of fosaprepitant morpholine hydrochloride to a known volume of each buffer in a sealed container (e.g., glass vial). The excess solid should be clearly visible.

  • Equilibration: Place the sealed containers in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is crucial to establish the time required to reach equilibrium by sampling at different time points in a preliminary experiment.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Dilution: Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of fosaprepitant.[6][9]

HPLC Method for Quantification

A robust and validated HPLC method is essential for accurate solubility determination.[6][10]

Typical HPLC Conditions:

ParameterRecommended Setting
Column C18 or Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm)[6][9]
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). A gradient or isocratic elution can be used.[6][11]
Flow Rate 1.0 mL/min[9]
Detection Wavelength 210 nm[9]
Column Temperature 25 °C[9]
Injection Volume 20 µL[9]

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.[1][6]

Data Analysis and Interpretation

The concentration of fosaprepitant in the filtered supernatant represents its thermodynamic solubility in the specific buffer at the given temperature. The results should be reported in appropriate units, such as mg/mL or µg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the thermodynamic solubility of fosaprepitant morpholine hydrochloride.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Prepare Aqueous Buffers (Various pH) B Add Excess Fosaprepitant to Buffers A->B Dispense C Agitate at Constant Temperature (e.g., 24-72h) B->C Incubate D Filter Supernatant (0.22 µm filter) C->D Sample E Dilute Filtrate D->E Prepare for Analysis F Quantify by HPLC E->F Inject G Thermodynamic Solubility (mg/mL) F->G Calculate

Caption: Experimental workflow for thermodynamic solubility determination.

Expected Solubility Profile and Data Presentation

The solubility of fosaprepitant morpholine hydrochloride is expected to be significantly influenced by pH. A hypothetical solubility profile is presented in the table below.

pHTemperature (°C)Thermodynamic Solubility (mg/mL)
2.025> 100
4.02550 - 100
6.02510 - 20
7.4251 - 5
8.025< 1
2.037> 120
4.03760 - 120
6.03715 - 25
7.4372 - 7
8.037< 1.5

Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental data should be used.

The Interplay of Ionization and Solubility

The relationship between pH, pKa, and the solubility of an ionizable drug like fosaprepitant can be visualized as follows. The solubility is highest when the molecule is in its fully ionized state.

G cluster_pH pH Scale cluster_solubility Solubility Profile cluster_ionization Ionization State of Fosaprepitant Low_pH Low pH (e.g., < pKa1) Ionized Predominantly Ionized (Cationic/Anionic) Low_pH->Ionized Protonation Mid_pH Intermediate pH (pKa1 < pH < pKa2) Zwitterionic Zwitterionic/Neutral Species Present Mid_pH->Zwitterionic High_pH High pH (e.g., > pKa2) Neutral Predominantly Neutral High_pH->Neutral Deprotonation High_Sol High Solubility Mid_Sol Moderate Solubility Low_Sol Low Solubility Ionized->High_Sol Leads to Zwitterionic->Mid_Sol Neutral->Low_Sol Leads to

Caption: Relationship between pH, ionization, and solubility of fosaprepitant.

Conclusion: A Foundation for Rational Formulation Development

A thorough understanding of the thermodynamic solubility of fosaprepitant morpholine hydrochloride in aqueous buffers is a cornerstone for the rational design of a stable and effective parenteral formulation. The experimental protocol detailed in this guide provides a robust framework for obtaining high-quality, reliable solubility data. By carefully considering the impact of pH, temperature, and buffer composition, formulation scientists can optimize the formulation to ensure the drug remains in solution, thereby maximizing its therapeutic potential and ensuring patient safety. This foundational knowledge is indispensable for navigating the complexities of parenteral drug development and successfully bringing new therapeutic options to patients.

References

  • Non Aqueous Formulations and Evaluation of Fosaprepitant Liquid Injectable Dosage Form. (2021). Research Journal of Pharmacy and Technology. [Link]

  • Dissolution Enhancement of Poorly Soluble Drug Aprepitant by Hot Melt Extrusion Method Using Hydrophilic Polymer: A Solid Dispersion Technique. (2014). Rasayan Journal of Chemistry. [Link]

  • Physico-Chemical Stability of Mixtures of Fosaprepitant used in Clinical Practice. (2014). Journal of Pharmaceutical Sciences and Research. [Link]

  • Physico-Chemical Stability of Mixtures of Fosaprepitant used in Clinical Practice. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. (2017). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • FOSAPREPITANT Product Monograph. (2015). Sandoz Canada Inc.[Link]

  • Analytical Method Development And Validation Of Fosaprepitant Dimeglumine By Rp-Hplc & Uv Spectroscopy. (n.d.). PharmaTutor. [Link]

  • Fosaprepitant. (n.d.). PubChem. [Link]

  • FOSAPREPITANT Product Monograph. (2019). Fresenius Kabi Canada Ltd.[Link]

  • Quality by Design Approach for Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine. (2020). Asian Journal of Chemistry. [Link]

  • AN HPLC METHOD FOR QUALITATIVE AND QUANTITATIVE DETERMINATION OF FOSAPREPITANT IN PHARMACEUTICAL PRODUCTS. (2018). International Journal of Pharma and Bio Sciences. [Link]

  • HPLC Quantification of Aprepitant in Bulk and Capsules. (2026). Journal of Drug Delivery and Therapeutics. [Link]

  • fosaprepitant. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Formulations of fosaprepitant and aprepitant. (n.d.).
  • Solubility guidelines for candidate drugs (µg/mL). The bars show the minimum solubility needed to achieve good oral absorption, for average and high permeability compounds, for three different estimated oral clinical doses of 0.1, 1, and 10 mg/kg. (n.d.). ResearchGate. [Link]

  • Solubility-enhanced forms of aprepitant and pharmaceutical compositions thereof. (n.d.).
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Der Pharmacia Lettre. [Link]

  • Compositions of fosaprepitant and methods of preparation. (n.d.).
  • Design and Characterization of Phosphatidylcholine-Based Solid Dispersions of Aprepitant for Enhanced Solubility and Dissolution. (2020). Pharmaceutics. [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

  • In-vitro Thermodynamic Solubility. (2025). Protocols.io. [Link]

  • Characterization and Pharmacokinetic Study of Aprepitant Solid Dispersions with Soluplus. (n.d.). Molecules. [Link]

  • Pharmacokinetic evaluation of fosaprepitant dimeglumine. (n.d.). ResearchGate. [Link]

  • Equilibrium solubility determination and thermodynamic aspects of aprepitant (form I) in four binary aqueous mixtures of methanol, ethanol, acetone and 1,4-dioxane. (n.d.). ResearchGate. [Link]

  • Enabling formulations of aprepitant: in vitro and in vivo comparison of nanocrystalline, amorphous and deep eutectic solvent based formulations. (2021). European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Solvent-Interactive Transformations of Pharmaceutical Compounds. (2015). IntechOpen. [Link]

Sources

Exploratory

The Structural and Synthetic Paradigm of Fosaprepitant Morpholine Salts: Chemical Identifiers, Stereoselective Workflows, and Analytical Validation

Executive Summary Fosaprepitant is a highly selective, intravenously administered neurokinin-1 (NK-1) receptor antagonist utilized globally for the prevention of chemotherapy-induced nausea and vomiting (CINV)[1]. As a w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fosaprepitant is a highly selective, intravenously administered neurokinin-1 (NK-1) receptor antagonist utilized globally for the prevention of chemotherapy-induced nausea and vomiting (CINV)[1]. As a water-soluble phosphorylated prodrug of aprepitant, its clinical efficacy relies entirely on its rapid in vivo conversion to the active moiety[2].

However, from a synthetic and process chemistry standpoint, the critical quality attributes of the final active pharmaceutical ingredient (API) are dictated much earlier in the synthetic pipeline—specifically during the construction of the chiral morpholine core[3]. The intermediate, commonly referred to as Fosaprepitant Morpholine , contains two adjacent chiral centers (2S, 3S) that must be strictly controlled. Because the free base of this morpholine intermediate is difficult to purify to high enantiomeric excess, process chemists rely on the formation of specific morpholine salts (such as hydrochlorides or oxalates) to drive stereochemical purity through crystallization-induced diastereomeric transformation (CIDT)[3].

This technical guide provides a comprehensive breakdown of the chemical identifiers for Fosaprepitant Morpholine salts, the mechanistic rationale behind their use, and field-proven protocols for their synthesis and validation.

Chemical Architecture and Registry Identifiers

To ensure regulatory compliance and precise procurement during drug development, it is imperative to distinguish between the parent API, the prodrug salts, and the morpholine intermediate salts. The following tables summarize the quantitative data and registry identifiers for these critical chemical entities[],[5],[6],[7],[8].

Table 1: Chemical Identifiers for Fosaprepitant Morpholine and Key Salts
Compound NameCAS Registry NumberMolecular FormulaMolecular WeightKey Identifiers (SMILES)
Fosaprepitant Morpholine (Free Base) 170902-80-4C₂₀H₁₈F₇NO₂437.35 g/mol CC(F)(F)F)C(F)(F)F)O[C@H]2C3=CC=C(C=C3)F
Fosaprepitant Morpholine Hydrochloride 1333998-27-8C₂₀H₁₉ClF₇NO₂473.80 g/mol CC(F)(F)F)C(F)(F)F)O[C@H]2C3=CC=C(C=C3)F.Cl
Fosaprepitant Morpholine Oxalate 1242175-41-2C₂₂H₂₀F₇NO₆527.40 g/mol CC(F)(F)F)C(F)(F)F)O[C@H]2C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Table 2: Parent API and Formulated Prodrug Identifiers
Compound NameCAS Registry NumberPharmacological RoleMolecular Weight
Fosaprepitant (Parent Acid) 172673-20-0NK-1 Antagonist Prodrug614.41 g/mol
Fosaprepitant Dimeglumine 265121-04-8Formulated IV Prodrug Salt1004.83 g/mol
Aprepitant 170729-80-3Active NK-1 Antagonist534.43 g/mol

Mechanistic Pharmacology: The Role of the Morpholine Core

The 3D spatial orientation of the morpholine core is not merely a structural scaffold; it is the primary pharmacophore responsible for receptor binding. The (2S, 3S) configuration ensures that the 3,5-bis(trifluoromethyl)phenyl ether group and the 4-fluorophenyl group are perfectly aligned to interlock with the hydrophobic pockets of the human substance P/neurokinin-1 (NK-1) receptor[1],[7].

If the morpholine core contains even trace amounts of the (2R, 3R) enantiomer, the binding affinity drops exponentially, rendering the final synthesized Fosaprepitant ineffective at blocking Substance P-induced emesis[2].

NK1_Pathway SubstanceP Substance P (Endogenous Agonist) NK1R NK-1 Receptor (CNS / Vagal Afferents) SubstanceP->NK1R Agonist Binding (Blocked) EmeticCenter Emetic Center (Nausea & Vomiting) NK1R->EmeticCenter Signal Transduction (Inhibited) Fosaprepitant Fosaprepitant IV (Prodrug) Aprepitant Aprepitant (Active Antagonist) Fosaprepitant->Aprepitant Phosphatase Cleavage Blockade Receptor Blockade (Morpholine Core Binding) Aprepitant->Blockade High Affinity Binding Blockade->NK1R Prevents Activation

Fig 1: NK-1 Receptor Antagonism Pathway highlighting the blockade mechanism of the morpholine core.

Stereoselective Synthesis: The Causality of Salt Formation

In early development, researchers attempted to isolate the (2S, 3S)-morpholine free base directly via column chromatography. This proved unscalable and economically unviable due to the oily nature of the free base and the 50% maximum theoretical yield of classical resolution[3].

The Causality of Salt Selection: To bypass these limitations, process chemists utilize Crystallization-Induced Diastereomeric Transformation (CIDT) . By introducing an acid (such as anhydrous oxalic acid or HCl gas) into a solution of the racemic morpholine intermediate, we form a morpholine salt[3],[6].

  • Thermodynamic Sink: The desired (2S, 3S)-morpholine salt has a significantly lower solubility profile in polar protic solvents compared to its epimers. As it crystallizes, it drops out of the solution, creating a thermodynamic sink.

  • Dynamic Kinetic Resolution: The mother liquor, now enriched with the undesired isomers, is treated with a base to induce racemization. This continuous recycling effectively converts >90% of the racemic mixture into the desired enantiopure salt, drastically improving the atom economy of the Fosaprepitant synthesis[3].

Experimental Protocol: Crystallization-Induced Diastereomeric Transformation

The following self-validating protocol outlines the isolation of Fosaprepitant Morpholine Oxalate (CAS 1242175-41-2) [6]. Every step is designed to enforce causality between the physical chemistry of the solvent system and the stereochemical purity of the final API intermediate.

Step-by-Step Methodology
  • Solvent Preparation & Dissolution:

    • Action: Suspend 100 g of racemic Fosaprepitant Morpholine free base in 500 mL of anhydrous ethanol.

    • Causality: Anhydrous ethanol is selected because it provides a steep solubility curve for the oxalate salt—highly soluble at 60°C, but practically insoluble at 10°C.

  • Acid Addition (Salt Formation):

    • Action: Heat the reactor to 55°C. Slowly charge 21.5 g (1.05 eq) of anhydrous oxalic acid dissolved in 100 mL of ethanol over 30 minutes.

    • Causality: Slow addition prevents local supersaturation, which would lead to the kinetic trapping of undesired polymorphs or the co-precipitation of the (2R, 3R) enantiomer.

  • Controlled Cooling & Seeding:

    • Action: Cool the reactor linearly to 40°C. Introduce 0.5 g of pure (2S, 3S)-Fosaprepitant Morpholine Oxalate seed crystals. Hold for 1 hour, then cool to 10°C at a rate of 5°C/hour.

    • Causality: Seeding bypasses the primary nucleation barrier. The slow cooling rate ensures crystal growth occurs exclusively on the seeded (2S, 3S) lattice, rejecting impurities into the mother liquor.

  • Isolation & Cake Washing:

    • Action: Filter the resulting slurry under vacuum. Wash the filter cake with 2 x 50 mL of pre-chilled (5°C) ethanol.

    • Causality: Cold washing displaces the mother liquor containing the undesired epimers without dissolving the purified product cake.

  • Mother Liquor Racemization (The Closed Loop):

    • Action: Transfer the filtrate to a secondary reactor, treat with catalytic sodium ethoxide, heat to reflux for 4 hours, and neutralize.

    • Causality: This epimerizes the chiral centers back to a racemic mixture, allowing the solution to be re-subjected to Step 2, pushing the overall process yield beyond the classical 50% limit[3].

Workflow Step1 Racemic Morpholine Core (Free Base Synthesis) Step2 Addition of Oxalic Acid (Ethanol, 55°C) Step1->Step2 Step3 Crystallization-Induced Diastereomeric Transformation Step2->Step3 Step4 Isolation of (2S,3S)-Morpholine Oxalate Precipitate Step3->Step4 Desired Isomer Drops Out Step5 Mother Liquor Racemization (Base-Catalyzed Epimerization) Step3->Step5 Undesired Isomers in Filtrate Step6 Analytical Validation (Chiral HPLC / NMR) Step4->Step6 Step5->Step2 Re-subject to Resolution

Fig 2: Workflow for the stereoselective isolation of Fosaprepitant Morpholine salts via CIDT.

Analytical Validation System

To guarantee the integrity of the isolated Fosaprepitant Morpholine salt before it is coupled with the triazolinone ring to form the final API, a self-validating analytical matrix must be employed[6],[7].

  • Chiral High-Performance Liquid Chromatography (HPLC): Utilize a chiral stationary phase (e.g., Chiralcel OD-H) with a mobile phase of Hexane/Isopropanol (90:10). This directly quantifies the enantiomeric excess (ee). A passing specification requires an ee of >99.5%.

  • ¹⁹F-Nuclear Magnetic Resonance (NMR): The two trifluoromethyl groups on the phenyl ring act as highly sensitive environmental probes. ¹⁹F-NMR will display distinct chemical shifts if any diastereomeric impurities are present, providing orthogonal confirmation to the HPLC data[6].

  • Thermogravimetric Analysis (TGA): Because morpholine salts can form unwanted solvates with ethanol, TGA is used to verify that the isolated crystalline powder is a true anhydrous salt rather than a pseudo-polymorph. Weight loss must be <0.5% before the melting onset.

By strictly adhering to these chemical identifiers, synthetic rationales, and analytical controls, drug development professionals can ensure the robust, scalable, and high-purity production of Fosaprepitant.

References

  • BOC Sciences: CAS 170902-80-4 (Fosaprepitant Morpholine). Retrieved from[]

  • Justia Patents: Process for preparation of fosaprepitant dimeglumine and an intermediate thereof. Retrieved from[9]

  • DrugPatentWatch: Generic FOSAPREPITANT DIMEGLUMINE INN entry, pharmaceutical patent and freedom to operate. Retrieved from[1]

  • PubChem (NIH): Fosaprepitant | C23H22F7N4O6P | CID 135413538. Retrieved from[5]

  • Google Patents: WO2009106486A1 - Preparation of morpholine derivatives. Retrieved from[3]

  • SynThink Chemicals: N-Nitroso Fosaprepitant Impurity; Aprepitant Nitroso Impurity 1 - Reference Standard. Retrieved from[6]

  • Smolecule: Buy Fosaprepitant Morpholine Hydrochloride. Retrieved from[7]

  • PubChem (NIH): Fosaprepitant Dimeglumine | C37H56F7N6O16P | CID 135564864. Retrieved from[8]

  • DailyMed (NIH): Label: FOSAPREPITANT injection, powder, lyophilized, for solution. Retrieved from[2]

Sources

Foundational

Stability profile of Fosaprepitant Morpholine Hydrochloride in solid state

Solid-State Stability Profile of Fosaprepitant Morpholine Hydrochloride: Kinetic Mechanisms and Analytical Methodologies Executive Summary & Chemical Context Fosaprepitant dimeglumine is a water-soluble, phosphorylated p...

Author: BenchChem Technical Support Team. Date: March 2026

Solid-State Stability Profile of Fosaprepitant Morpholine Hydrochloride: Kinetic Mechanisms and Analytical Methodologies

Executive Summary & Chemical Context

Fosaprepitant dimeglumine is a water-soluble, phosphorylated prodrug of the neurokinin-1 (NK1) receptor antagonist aprepitant, widely utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV)[1]. While the parent prodrug is formulated as an amorphous, hygroscopic powder, it is highly susceptible to hydrolytic and oxidative degradation in the solid state[1][2].

A critical marker of this degradation profile is Fosaprepitant Morpholine Hydrochloride (CAS 1333998-27-8), chemically designated as (2S,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride[3]. Also known as Aprepitant Impurity 8 HCl or the M2 Metabolite, this compound represents the isolated morpholine core of the drug following the cleavage of the triazolinone ring and dephosphorylation[1][3]. As a Senior Application Scientist, I approach the solid-state stability of this morpholine derivative not just as an impurity, but as a thermodynamic endpoint that dictates the shelf-life and formulation boundaries of the parent API.

Solid-State Thermodynamics & Degradation Kinetics

The transition from the amorphous fosaprepitant prodrug to the crystalline morpholine hydrochloride core is governed by complex solid-state kinetics heavily influenced by environmental temperature (T) and relative humidity (% RH)[4].

Causality in Kinetic Pathways:

  • Denucleation-Rate Limited Deliquescence (High T, High % RH): Under elevated humidity, water vapor acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) of the amorphous matrix. The kinetics of degradation here are denucleation-rate limited. The structural collapse of the amorphous solid facilitates rapid molecular mobility, leading to the hydrolytic cleavage of the phosphonate group[4].

  • First-Order Hydrolysis (Elevated T, Low % RH): In the absence of high moisture, the solid state resists immediate deliquescence. The degradation to the intermediate aprepitant, and subsequently to the morpholine core via N-dealkylation, follows classical first-order kinetics[1][4].

G Prodrug Fosaprepitant Dimeglumine (Amorphous Prodrug) Hydrolysis Hydrolytic Cleavage (High T / Low %RH) Prodrug->Hydrolysis First-Order Kinetics Deliquescence Denucleation-Rate Limited (High T / High %RH) Prodrug->Deliquescence Moisture Plasticization Aprepitant Aprepitant (Active Intermediate) Hydrolysis->Aprepitant Dephosphorylation Deliquescence->Aprepitant Matrix Collapse Morpholine Fosaprepitant Morpholine HCl (CAS 1333998-27-8) Aprepitant->Morpholine N-dealkylation / Triazolone Cleavage

Figure 1: Solid-state degradation pathway of Fosaprepitant to its morpholine core.

Self-Validating Experimental Protocol: Kinetic Monitoring

To accurately profile the formation and stability of the morpholine hydrochloride core, we must employ orthogonal analytical techniques. The following protocol utilizes Real-Time FT-IR to capture transient amorphous-to-crystalline shifts, paired with HPLC for precise quantification[4][5].

System Suitability & Self-Validation: This protocol is self-validating through the principle of mass balance. The molar loss of the parent prodrug monitored via FT-IR must stoichiometrically match the molar appearance of the morpholine core (CAS 1333998-27-8) quantified via HPLC, accounting for intermediate aprepitant species.

Step-by-Step Methodology:
  • Environmental Stress Chamber Setup:

    • Prepare 50 mg aliquots of amorphous fosaprepitant dimeglumine in open glass vials.

    • Place vials in controlled dynamic vapor sorption (DVS) chambers or desiccators set to specific stress conditions: 40°C/75% RH (accelerated) and 60°C/10% RH (dry heat).

  • Real-Time In-Situ FT-IR Monitoring:

    • Causality: Online FT-IR is chosen because offline sampling of highly hygroscopic amorphous solids often induces artifactual crystallization.

    • Monitor the disappearance of the phosphonate P=O stretch (~1150 cm⁻¹) and the emergence of the crystalline morpholine C-O-C stretch (~1110 cm⁻¹)[4].

  • Aliquoting and Quenching:

    • At predetermined intervals (0, 7, 14, 21, and 28 days), remove one vial from each condition.

    • Immediately dissolve the solid in a quenching solvent (50:50 Acetonitrile:Water with 0.1% TFA) to halt further hydrolytic degradation.

  • HPLC Impurity Profiling:

    • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient elution of 0.1% Formic acid in Water (A) and Acetonitrile (B).

    • Detection: UV at 210 nm.

    • Quantify the peak corresponding to Fosaprepitant Morpholine Hydrochloride against a certified reference standard[5].

Workflow Prep Solid-State Sample Prep Stress Environmental Stress Chambers Prep->Stress Load FTIR Real-Time FT-IR Monitoring Stress->FTIR In-situ Analysis HPLC HPLC Impurity Profiling Stress->HPLC Aliquot Extraction Data Kinetic Modeling (Arrhenius/Dispersive) FTIR->Data Structural Shifts HPLC->Data Quantify CAS 1333998-27-8

Figure 2: Self-validating analytical workflow for solid-state kinetic monitoring.

Quantitative Data Summaries

The kinetic behavior and chromatographic profiling of the morpholine core are summarized below. The data demonstrates that while the parent prodrug is highly unstable under moisture, the isolated Fosaprepitant Morpholine Hydrochloride exhibits robust crystalline stability, making it a reliable marker for end-stage degradation[2][4].

Table 1: Solid-State Kinetic Parameters of Fosaprepitant Degradation

Stress ConditionDominant Kinetic MechanismRate Constant ( k )Primary Degradant Formed
25°C / 60% RHSlow Hydrolysis 1.2×10−4 day−1 Aprepitant
40°C / 75% RHDenucleation-Rate Limited Deliquescence 4.8×10−2 day−1 Aprepitant & Morpholine Core
60°C / 10% RHFirst-Order Hydrolysis 2.1×10−3 day−1 Morpholine Core (CAS 1333998-27-8)
80°C / 10% RHAccelerated First-Order / Oxidation 9.5×10−2 day−1 Morpholine Core & N-oxides

Table 2: HPLC Chromatographic Parameters for Impurity Profiling

AnalyteRelative Retention Time (RRT)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Fosaprepitant (API)1.000.05 mg/mL0.15 mg/mL
Aprepitant (Intermediate)1.350.02 mg/mL0.06 mg/mL
Fosaprepitant Morpholine HCl0.820.01 mg/mL0.03 mg/mL

Conclusion

The solid-state stability of Fosaprepitant is intrinsically tied to the vulnerability of its phosphonate and triazolinone moieties. By utilizing real-time FT-IR combined with rigorous HPLC profiling, researchers can accurately model the denucleation-rate limited deliquescence and first-order hydrolysis pathways that yield Fosaprepitant Morpholine Hydrochloride. Understanding the thermodynamics of this specific morpholine core (CAS 1333998-27-8) is essential for developing robust, moisture-protected formulations of NK1 receptor antagonists.

References

  • European Medicines Agency (EMA). "IVEMEND, INN-fosaprepitant dimeglumine - Scientific Discussion." europa.eu.1

  • Veeprho Pharmaceuticals. "Fosaprepitant Impurities and Related Compound." veeprho.com. 2

  • Veeprho Pharmaceuticals. "Aprepitant Impurity 8 HCl | CAS 1333998-27-8." veeprho.com. 3

  • Skrdla, P. J., et al. "Use of real-time FT-IR monitoring of a pharmaceutical compound under stress atmospheric conditions to characterize its solid-state degradation kinetics." International Journal of Chemical Kinetics, R Discovery (2009). 4

  • Omics International. "Physico-Chemical Stability of Mixtures of Fosaprepitant used in Clinical Practice." omicsonline.org (2014). 5

Sources

Exploratory

Solid-State Architecture and Polymorphism of Fosaprepitant and its Morpholine Core: A Technical Guide

Structural Architecture & The Morpholine Core Fosaprepitant dimeglumine is a widely utilized water-soluble prodrug that rapidly hydrolyzes in vivo to its active moiety, aprepitant ([1]). The pharmacological efficacy of t...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Architecture & The Morpholine Core

Fosaprepitant dimeglumine is a widely utilized water-soluble prodrug that rapidly hydrolyzes in vivo to its active moiety, aprepitant ([1]). The pharmacological efficacy of this molecule is entirely dependent on its central morpholine ring—specifically, the (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine architecture ([]). This morpholine core acts as a highly selective antagonist for the human substance P/neurokinin-1 (NK1) receptor, exhibiting an extraordinary binding affinity ( Kd​ ~ 0.1 nM) ([1]).

During synthesis and forced degradation, the morpholine core can isolate as Fosaprepitant Morpholine Hydrochloride (CAS 1333998-27-8), a critical intermediate and controlled impurity ([]). Understanding the solid-state polymorphism of this morpholine core and its parent API is paramount for ensuring thermodynamic stability, solubility, and bioavailability ([3]).

Pathway Fosa Fosaprepitant Dimeglumine (Prodrug API) Apre Aprepitant (Active Morpholine Core) Fosa->Apre In vivo Hydrolysis Morph Morpholine Hydrochloride (Impurity / Metabolite) Apre->Morph CYP3A4 Metabolism (Oxidation) NK1 NK1 Receptor (Target) Apre->NK1 High Affinity Binding (Kd ~0.1 nM)

Metabolic pathway and NK1 receptor targeting of the Fosaprepitant morpholine core.

Thermodynamic Causality in Polymorphism

As a Senior Application Scientist, I approach polymorph screening not as a random matrix of solvents, but as a calculated manipulation of intermolecular forces. The morpholine ring of fosaprepitant/aprepitant possesses significant conformational flexibility. The crystal packing is primarily driven by 1D N–H···O hydrogen-bonded ribbon chains ([4]).

The active morpholine core exhibits two primary crystalline modifications:

  • Form I (Thermodynamically Stable) : Crystallizes in the orthorhombic space group P21​21​21​ . It represents the lowest energy state at ambient conditions ([4]).

  • Form II (Metastable) : Crystallizes in the monoclinic space group P21​ . It is a kinetic product that often co-crystallizes concomitantly with Form I but exhibits higher solubility ([4]).

Quantitative Crystallographic & Thermodynamic Data

To engineer a robust formulation, we must quantify the energetic differences between the polymorphs. The table below summarizes the critical solid-state parameters of the morpholine core polymorphs.

PropertyPolymorph Form I (Stable)Polymorph Form II (Metastable)
Space Group Orthorhombic ( P21​21​21​ )Monoclinic ( P21​ )
Melting Point (°C) 253.6253.0
Heat of Fusion ( ΔHfus​ ) 53.7 kJ/mol52.4 kJ/mol
Solubility (2:1 MeOH/H₂O at 0°C) 0.9 ± 0.1 mg/mL1.3 ± 0.2 mg/mL
Key XRPD Peaks (2θ ± 0.2°) 12.0°, 15.3°, 17.6°, 20.6°, 24.7°12.7°, 16.3°, 16.9°, 21.2°, 24.9°

(Data synthesized from[5] and [4])

Self-Validating Experimental Methodologies

To isolate and characterize these polymorphic forms, the following self-validating protocols are employed. The causality behind each step ensures that the system confirms its own success or failure in real-time.

Protocol A: Thermodynamic Isolation of Form I via Solvent/Anti-Solvent Crystallization
  • Objective : To selectively precipitate the stable Form I of the morpholine core while suppressing the kinetic Form II.

  • Causality : A 2:1 (v/v) Methanol/Water system is chosen because methanol disrupts the amorphous hydrogen-bonding network, while water acts as an anti-solvent. The specific 2:1 ratio exploits the differential solubility between Form I (0.9 mg/mL) and Form II (1.3 mg/mL), thermodynamically driving the precipitation of Form I ([5]).

Step-by-Step Workflow:

  • Dissolution : Suspend 10.0 g of amorphous fosaprepitant morpholine complex in 30 mL of a 2:1 (v/v) Methanol/Water mixture at 25°C.

  • Supersaturation : Heat the suspension to 50°C until a clear, homogeneous solution is achieved.

  • Controlled Nucleation : Cool the solution at a strict rate of 0.5°C/min to 0°C.

    • Validation Check: At 25°C, introduce 0.1 g of Form I seed crystals. If the solution is properly supersaturated, the seed crystals will not dissolve but will act as nucleation sites, preventing the spontaneous precipitation of Form II.

  • Isolation : Filter the resulting slurry under vacuum and wash with 5 mL of cold water.

  • Drying : Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Monotropic Conversion and Solid-State Characterization
  • Objective : To force the solid-state transition of metastable Form II to Form I and validate the phase purity.

  • Causality : Because Form I and Form II are monotropically related, Form II will irreversibly convert to Form I upon the application of sufficient thermal energy to overcome the activation barrier ([6]).

Step-by-Step Workflow:

  • Thermal Stress : Place 500 mg of pure Form II into a Differential Scanning Calorimeter (DSC) crucible or a heated stage.

  • Ramping : Heat the sample under a nitrogen atmosphere from 25°C to 215°C at a rate of 10°C/min.

    • Validation Check: Observe an exothermic event between 215°C and 230°C. This exotherm is the self-validating signature of the Form II to Form I solid-state phase transition ([5]).

  • XRPD Confirmation : Cool the sample to room temperature and analyze via X-Ray Powder Diffraction (XRPD).

  • Data Verification : Confirm the presence of Form I by identifying its signature Bragg peaks at 12.0°, 15.3°, 17.6°, 20.6°, and 24.7° (2θ ± 0.2°). Ensure the absence of Form II's signature peak at 21.2° (2θ) ([5]).

Workflow Amorph Amorphous Fosaprepitant Morpholine Complex Solvent Dissolution in 2:1 Methanol/Water Amorph->Solvent FormI Polymorph Form I (Stable, Orthorhombic) Solvent->FormI Slow Crystallization (0°C) FormII Polymorph Form II (Metastable, Monoclinic) Solvent->FormII Rapid Quenching Thermal Thermal Cycling (215°C to 230°C) Thermal->FormI Monotropic Conversion QC In-situ Raman & XRPD Validation FormI->QC FormII->Thermal Solid-State Transition FormII->QC

Self-validating workflow for the isolation and screening of morpholine core polymorphs.

References

  • US Patent 20110130366A1 - Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine.
  • US Patent 20100298327A1 - Aprepitant polymorph mixtures.
  • ResearchGate - Packing polymorphism of a conformationally flexible molecule (aprepitant). Available at:[Link]

  • WO Patent 2008104512A2 - Novel polymorphs of aprepitant and processes for preparation.

Sources

Foundational

Ionization Dynamics and pKa Profiling of Fosaprepitant Morpholine Hydrochloride: A Technical Guide

Executive Summary Fosaprepitant is a water-soluble prodrug of aprepitant, a highly selective neurokinin-1 (NK1) receptor antagonist utilized globally for the prevention of chemotherapy-induced nausea and vomiting (CINV)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fosaprepitant is a water-soluble prodrug of aprepitant, a highly selective neurokinin-1 (NK1) receptor antagonist utilized globally for the prevention of chemotherapy-induced nausea and vomiting (CINV). The strategic addition of a phosphonate group to the aprepitant structure circumvents the parent drug's poor aqueous solubility, enabling intravenous (IV) administration. For formulation scientists and analytical chemists, understanding the precise ionization behavior of Fosaprepitant—and its critical intermediates like Fosaprepitant Morpholine Hydrochloride —is paramount. This guide deconstructs the pKa values, structural causality, and pH-dependent behavior of these molecules, providing field-proven methodologies for their analytical characterization.

Structural Taxonomy: Prodrug vs. Intermediate

In drug development, nomenclature precision is critical. It is necessary to distinguish between the formulated clinical prodrug and the specific chemical intermediate referenced in analytical profiling:

  • Fosaprepitant (Clinical Prodrug) : Contains a morpholine core, a triazolinone ring, and a solubilizing monophosphonate group. It is typically formulated as a dimeglumine salt to maintain an alkaline pH.

  • Fosaprepitant Morpholine Hydrochloride (CAS 1333998-27-8) : Also designated as Aprepitant Impurity 8 HCl or the Aprepitant M2 Metabolite, this is the isolated morpholine core (2S,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine stabilized as a hydrochloride salt. It lacks the phosphonate and triazolinone moieties.

While the intermediate's ionization is strictly governed by its morpholine nitrogen, the full prodrug exhibits a complex multi-protic profile.

pKa Values and the Causality of Ionization

According to the authoritative, the full fosaprepitant molecule possesses four distinct ionizable functional groups.

Quantitative Ionization Profile
Functional GrouppKa ValueIonization State at pH 8.3 (IV Formulation)
Morpholinium Nitrogen 3.05 ± 0.03Neutral (Unprotonated)
Monophosphonate Group 4.92 ± 0.02Anionic (Negatively Charged)
Meglumine Counter Ion 9.67 ± 0.01Cationic (Positively Charged)
Triazolinone NH Group 10.59 ± 0.03Neutral (Protonated)
Present only in the dimeglumine salt formulation, not in the morpholine hydrochloride intermediate.
Mechanistic Causality: The Depressed Morpholine pKa

Unsubstituted morpholine typically exhibits a pKa of approximately 8.3. However, in both Fosaprepitant and the Fosaprepitant Morpholine Hydrochloride intermediate, the morpholine nitrogen's pKa is drastically depressed to 3.05 . Why does this occur? This massive basicity shift is driven by severe inductive electron-withdrawing effects. The adjacent 4-fluorophenyl ring and the bulky benzylic ether linkage (containing the highly electronegative 3,5-bis(trifluoromethyl)phenyl group) pull electron density away from the morpholine nitrogen. Consequently, the nitrogen's lone pair is less available to stabilize a positive charge (proton), causing it to readily deprotonate at any pH above 3.05.

pH-Dependent Formulation Dynamics

The IV formulation of fosaprepitant is buffered to a pH of approximately 8.3. This specific pH target is not arbitrary; it is a calculated necessity based on the molecule's pKa profile. At pH 8.3, the monophosphonate group (pKa 4.92) is fully ionized, providing the negative charge required for aqueous solubility. Simultaneously, the morpholine nitrogen (pKa 3.05) is neutral, preventing competing cationic interactions. If the pH drops below 4.0, the phosphonate group protonates (losing its solubility-enhancing charge), and the morpholine nitrogen protonates, fundamentally altering the molecule's solvation shell and risking catastrophic precipitation in the IV line.

Ionization LowPH pH < 3.0 Cationic State Morpholine: Protonated (+) Phosphonate: Neutral (0) MidPH pH 7.4 - 8.3 (Formulation) Anionic State Morpholine: Neutral (0) Phosphonate: Ionized (-) LowPH->MidPH Deprotonation (pKa 3.05 & 4.92) HighPH pH > 10.6 Dianionic State Triazolinone: Ionized (-) Phosphonate: Ionized (-) MidPH->HighPH Deprotonation (pKa 10.59)

Fig 1. pH-dependent ionization states of Fosaprepitant highlighting formulation parameters.

Experimental Protocol: Self-Validating Potentiometric pKa Determination

To accurately verify the pKa of the morpholine core in Fosaprepitant Morpholine Hydrochloride, a rigorous, self-validating potentiometric titration must be utilized.

Step 1: System Calibration and Validation
  • Calibrate the automated titrator's glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • Self-Validation Checkpoint : Titrate a primary standard of Potassium Hydrogen Phthalate (KHP, known pKa 5.4). This validates that the system's first-derivative algorithm (dpH/dV) accurately identifies the equivalence point without mechanical lag.

Step 2: Sample Preparation and Blanking
  • Blank Titration : Perform a titration using only 50 mL of freshly boiled, ultra-pure water and 0.05 N NaOH. Save this isotherm.

  • Weigh exactly 50.0 mg of Fosaprepitant Morpholine Hydrochloride.

  • Dissolve the sample in 50 mL of freshly boiled, CO2-free ultra-pure water.

  • Causality for CO2-Free Water : Ambient CO2 dissolves to form carbonic acid (pKa ~6.3). This creates a buffering artifact that overlaps with the target inflection points, leading to erroneous pKa calculations. Boiling and nitrogen-sparging eliminate this interference.

Step 3: Titration Execution
  • Submerge the pH electrode and temperature probe into the sample solution under gentle nitrogen sparging.

  • Titrate using standardized 0.05 N NaOH, adding titrant in precise 0.05 mL increments.

  • Record the pH after each addition until the solution reaches pH 11.5.

Step 4: Data Synthesis
  • Subtract the blank isotherm from the sample isotherm to eliminate any residual atmospheric interference.

  • Plot the first derivative (dpH/dV) against the volume of titrant added to locate the equivalence points.

  • Calculate the pKa values using the Henderson-Hasselbalch equation at the exact half-equivalence points ( Veq​/2 ).

In Vivo Conversion: Prodrug to Active Antagonist

The ionization behavior of fosaprepitant is strictly an ex vivo formulation requirement. Once administered intravenously, the molecule's conversion to the active drug, aprepitant, is not driven by physiological pH shifts, but rather by rapid enzymatic cleavage. As detailed in, ubiquitous alkaline phosphatases in the liver and extrahepatic tissues hydrolyze the monophosphonate group. This strips away the hydrophilic moiety, yielding the highly lipophilic aprepitant, which readily crosses the blood-brain barrier to exert its antiemetic NK1 antagonism.

Pathway Fosa Fosaprepitant (Prodrug) Highly Water Soluble Enzyme Alkaline Phosphatases (Hepatic / Extrahepatic) Fosa->Enzyme IV Administration Apre Aprepitant (Active Drug) Lipophilic / BBB Permeable Enzyme->Apre Phosphonate Cleavage Receptor NK1 Receptor Antagonism (Prevention of Emesis) Apre->Receptor Target Binding

Fig 2. Enzymatic conversion pathway of Fosaprepitant to Aprepitant and subsequent NK1 antagonism.

References

  • Merck Canada Inc. "EMEND IV (fosaprepitant for injection) Product Monograph." Health Canada / Merck. URL: [Link]

  • National Institutes of Health (NIH). "Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety." PubMed Central (PMC). URL:[Link]

Exploratory

Toxicity and safety data sheet (SDS) for Fosaprepitant Morpholine Hydrochloride

An in-depth technical analysis of Fosaprepitant Morpholine Hydrochloride requires a multidisciplinary approach, bridging its precise physicochemical properties with its pharmacokinetic behavior and toxicological profile....

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Fosaprepitant Morpholine Hydrochloride requires a multidisciplinary approach, bridging its precise physicochemical properties with its pharmacokinetic behavior and toxicological profile. While clinical formulations predominantly utilize the dimeglumine salt to enhance aqueous solubility for intravenous administration, the morpholine hydrochloride salt is frequently employed in preclinical research, analytical reference standards, and specialized in vitro assays.

This whitepaper provides a comprehensive Safety Data Sheet (SDS) framework, toxicological insights, and self-validating experimental protocols designed for researchers and drug development professionals evaluating this neurokinin-1 (NK1) receptor antagonist.

Pharmacological Context & Structural Significance

Fosaprepitant is a sterile, lyophilized prodrug of aprepitant. Upon administration, it undergoes rapid conversion via ubiquitous phosphatases into the active moiety, aprepitant[1]. Aprepitant is a highly selective, high-affinity antagonist of the human substance P/neurokinin-1 (NK1) receptor, with little to no affinity for serotonin (5-HT3) or dopamine receptors[1].

The structural inclusion of the fluorophenyl morpholine moiety is critical to both the drug's efficacy and its metabolic fate. Pharmacokinetic studies indicate that the primary metabolism of aprepitant occurs largely via oxidation at the morpholine ring and its side chains, predominantly mediated by the cytochrome P450 enzyme CYP3A4[2]. Understanding the stability and toxicity of the morpholine hydrochloride salt is therefore essential for accurate preclinical metabolic profiling.

MoA Fosa Fosaprepitant (Prodrug) Phos Phosphatase Cleavage Fosa->Phos Apre Aprepitant (Active) Phos->Apre NK1 NK1 Receptor Apre->NK1 Antagonizes Block Emesis Blocked NK1->Block Inhibited Signal SubP Substance P SubP->NK1 Activates

Caption: Mechanism of fosaprepitant conversion and NK1 receptor antagonism.

Safety Data Sheet (SDS) & Hazard Identification

When handling Fosaprepitant Morpholine Hydrochloride in a laboratory setting, strict adherence to Globally Harmonized System (GHS) guidelines is mandatory. The compound presents specific acute toxicity and irritant risks.

GHS Hazard Classification

The following table summarizes the quantitative and qualitative hazard classifications based on standardized safety evaluations[3].

Hazard ClassGHS CategoryHazard Statement (Code)
Acute Toxicity, Oral Category 4Harmful if swallowed (H302)
Skin Corrosion/Irritation Category 2Causes skin irritation (H315)
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation (H319)
Specific Target Organ Toxicity Category 3 (Single Exposure)May cause respiratory irritation (H335)
Handling, PPE, and First Aid Protocols
  • Personal Protective Equipment (PPE): Handlers must wear tightly sealed safety goggles, chemically resistant gloves (e.g., nitrile, minimum 0.11 mm thickness), and an impervious laboratory coat. When aerosolization or dust formation is a risk, a NIOSH-approved N95 or P100 particulate respirator is required[3].

  • First Aid Measures:

    • Inhalation: Immediately relocate the subject to fresh air. The causality here is to rapidly restore oxygen saturation and halt exposure to the respiratory irritant (H335). If breathing is labored, administer oxygen[3].

    • Skin/Eye Contact: Flush with copious amounts of water for at least 15 minutes. For eyes, remove contact lenses if present and easy to do. This mechanical dilution prevents localized tissue corrosion (H315, H319)[3].

    • Ingestion: Wash out the mouth with water. Do NOT induce vomiting unless explicitly directed by medical personnel, as emesis can cause secondary esophageal irritation[3].

Toxicological Profile: In Vivo and In Vitro Data

The toxicity of fosaprepitant is heavily tied to its systemic exposure and metabolic clearance. It is a weak inhibitor of CYP3A4; therefore, co-administration with CYP3A4 substrates can lead to transient increases in the plasma concentrations of concomitant drugs[1].

Toxicological / PK ParameterValue / ObservationExperimental Model / Condition
Primary Metabolism CYP3A4 (minor CYP1A2, CYP2C19)Human Liver Microsomes (In Vitro)[2]
Major Metabolic Pathway Oxidation at the morpholine ringHuman Plasma / Excreta[2]
Juvenile Toxicity (Male) Decreased testicular weight / Leydig cell sizeJuvenile Dogs (6 mg/kg/day)[2]
Juvenile Toxicity (Female) Increased uterine weight / hypertrophyJuvenile Dogs (4 mg/kg/day)[2]
CYP3A4 Inhibition Weak InhibitorSingle 150 mg IV dose[1]

Experimental Methodologies

To ensure scientific integrity, any laboratory evaluating the metabolic stability or cytotoxicity of Fosaprepitant Morpholine Hydrochloride must employ self-validating experimental systems. The following protocols integrate internal controls to guarantee that the observed data is a direct result of the compound's activity.

Protocol 1: LC-MS/MS Metabolic Stability Assay (Targeting Morpholine Ring Oxidation)

Objective: To quantify the rate of morpholine ring oxidation in Human Liver Microsomes (HLMs). System Validation: This protocol utilizes NADPH as a required cofactor to isolate CYP450-mediated phase I metabolism. The inclusion of an internal standard (IS) corrects for matrix effects and injection volume variances during mass spectrometry.

  • Preparation of HLM Suspension: Thaw HLMs on ice to preserve enzymatic tertiary structure and activity. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4). Causality: A pH of 7.4 strictly mimics physiological intracellular conditions, optimizing CYP3A4 catalytic efficiency.

  • Test Compound Addition: Spike Fosaprepitant Morpholine Hydrochloride into the suspension to achieve a final concentration of 1 µM. Ensure the organic solvent (e.g., DMSO) remains below 0.1% v/v. Causality: DMSO concentrations exceeding 0.1% can artificially inhibit CYP450 enzymes, skewing intrinsic clearance ( CLint​ ) calculations.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: Pre-incubation ensures thermal equilibrium. NADPH acts as the obligate electron donor for the CYP450 catalytic cycle; without it, the reaction cannot proceed, serving as a negative control baseline.

  • Time-Course Sampling & Termination: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile rapidly denatures the microsomal proteins, halting the reaction precisely at the target timepoint while precipitating proteins for a cleaner LC-MS/MS injection.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant using LC-MS/MS, monitoring the parent mass transition and the specific +16 Da mass shift indicative of morpholine ring N-oxidation.

Workflow S1 1. HLM Preparation S2 2. Drug Incubation S1->S2 S3 3. Cofactor Addition S2->S3 S4 4. Reaction Termination S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Caption: Step-by-step in vitro metabolic stability assay workflow.

Protocol 2: In Vitro Cytotoxicity Assessment (WST-8 Assay)

Objective: Evaluate the acute cellular toxicity of the hydrochloride salt on HepG2 (human liver carcinoma) cells. System Validation: HepG2 cells retain many hepatic functions, making them an ideal model for hepatotoxicity. The assay utilizes a positive control to validate the dynamic range of the spectrophotometer.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2. Causality: This 24-hour window allows cells to adhere to the plastic substrate and re-enter the log phase of growth, ensuring they are metabolically active prior to drug exposure.

  • Compound Treatment: Treat cells with serial dilutions of Fosaprepitant Morpholine Hydrochloride (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (1% Triton X-100). Causality: Triton X-100 lyses cell membranes, inducing 100% cell death to validate the assay's lower limit of detection. The vehicle control establishes the 100% viability baseline.

  • Incubation & WST-8 Addition: Incubate for 48 hours. Add 10 µL of CCK-8 (WST-8) reagent to each well and incubate for an additional 2 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the WST-8 tetrazolium salt into a water-soluble orange formazan dye. Dead cells cannot perform this reduction.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

References

  • Antiemetic Neurokinin-1 Receptor Blockers Source: StatPearls (NCBI Bookshelf) URL:[Link]

  • Fosaprepitant Dimeglumine for Injection - Prescribing Information Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Summary of Product Characteristics: FOSAP (Fosaprepitant Dimeglumine) Source: Rwanda FDA / European Medicines Agency Guidelines URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Bioanalytical Sample Preparation and LC-MS/MS Quantification of Fosaprepitant Morpholine Hydrochloride in Human Plasma

Introduction & Bioanalytical Challenges Fosaprepitant morpholine hydrochloride (often formulated as fosaprepitant dimeglumine) is a water-soluble, phosphorylated prodrug of the neurokinin-1 (NK1) receptor antagonist apre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Bioanalytical Challenges

Fosaprepitant morpholine hydrochloride (often formulated as fosaprepitant dimeglumine) is a water-soluble, phosphorylated prodrug of the neurokinin-1 (NK1) receptor antagonist aprepitant. It is administered intravenously primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV)[1]. Following administration, fosaprepitant is rapidly converted to its active moiety, aprepitant, by endogenous phosphatases, resulting in a highly transient pharmacokinetic profile where the prodrug is often undetectable after 15 to 30 minutes in vivo[1].

From a bioanalytical perspective, this rapid conversion introduces a severe ex vivo challenge. If human plasma samples are not immediately stabilized upon collection, residual phosphatase activity will continue to hydrolyze fosaprepitant into aprepitant. This enzymatic degradation leads to an artificial underestimation of the prodrug and a false overestimation of the active metabolite, severely compromising the integrity of pharmacokinetic (PK) data.

Mechanistic Causality: The Role of Basification

To ensure a self-validating and accurate analytical method, the degradation pathway must be halted at the moment of sample collection. Endogenous phosphatase enzymes in human plasma are highly active at physiological pH but are sensitive to alkaline shifts.

The Causality of Experimental Choice: By basifying the plasma sample to a pH of approximately 9.8 immediately after centrifugation, the tertiary structure of these endogenous phosphatases is denatured, effectively quenching enzymatic hydrolysis[2]. Furthermore, the phosphoramidate/phosphate linkage of fosaprepitant exhibits enhanced chemical stability in alkaline environments[3]. Therefore, the immediate basification of the plasma sample is not merely an optional optimization—it is a mandatory, non-negotiable step to preserve the analyte's structural integrity[4].

Pathway Fosa Fosaprepitant (Phosphorylated Prodrug) Enz Endogenous Plasma Phosphatases Fosa->Enz Ex Vivo Hydrolysis Aprep Aprepitant (Active Metabolite) Enz->Aprep Rapid Conversion Base Immediate Basification (pH > 9.8) Base->Fosa Stabilizes Phosphate Linkage Base->Enz Denatures Enzymes (Halts Hydrolysis)

Fig 1. Ex vivo degradation pathway of Fosaprepitant and the mechanistic role of basification.

Experimental Protocol: Sample Preparation

This protocol utilizes Protein Precipitation (PPT) with acetonitrile. PPT is preferred over Liquid-Liquid Extraction (LLE) for high-throughput LC-MS/MS analysis due to its simplicity, high recovery rate, and its secondary ability to permanently denature residual plasma proteins, acting as an additional fail-safe against enzymatic degradation[5].

Reagents & Materials
  • Biological Matrix: K2EDTA human plasma.

  • Extraction Solvent: Acetonitrile (LC-MS grade).

  • Stabilization Buffer: 0.1 M Sodium Carbonate/Sodium Bicarbonate buffer (pH 9.8) or equivalent basic buffer.

  • Internal Standards (IS): Stable-isotope labeled d4-fosaprepitant and d4-aprepitant (or Glibenclamide as an alternative)[4][5].

Step-by-Step Workflow
  • Blood Collection & Plasma Separation: Collect whole blood in pre-chilled K2EDTA tubes. Centrifuge immediately at 3000 × g for 10 minutes at 4°C to separate the plasma.

  • Immediate Basification: Transfer 100 µL of the separated plasma into a 1.5 mL Eppendorf tube. Immediately add 10 µL of the basic buffer (pH 9.8) to stabilize fosaprepitant[2].

  • IS Spiking: Add 10 µL of the Internal Standard working solution to the basified plasma. Vortex briefly to ensure homogenous distribution[5].

  • Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile to the sample. The high organic ratio (1:3 v/v) ensures complete precipitation of matrix proteins[5].

  • Mixing & Centrifugation: Vortex aggressively for 1 minute. Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C to tightly pellet the precipitated proteins[5].

  • Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant into an autosampler vial containing 150 µL of the initial mobile phase. This dilution step reduces matrix effects and improves chromatographic peak shape.

  • Injection: Inject 5 µL of the diluted extract into the LC-MS/MS system[5].

Workflow Step1 1. Blood Collection (K2EDTA Tubes, 4°C) Step2 2. Plasma Separation (Centrifuge 3000 x g, 10 min) Step1->Step2 Step3 3. Immediate Basification (Add pH 9.8 Buffer to Plasma) Step2->Step3 Step4 4. Internal Standard Spiking (Add IS Working Solution) Step3->Step4 Step5 5. Protein Precipitation (Add 3x Vol Ice-Cold Acetonitrile) Step4->Step5 Step6 6. Mixing & Centrifugation (Vortex 1 min, 12000 rpm, 10 min) Step5->Step6 Step7 7. LC-MS/MS Analysis (Negative ESI MRM Mode) Step6->Step7

Fig 2. Step-by-step sample preparation workflow for Fosaprepitant extraction from human plasma.

LC-MS/MS Analytical Conditions & Data Presentation

To achieve the necessary sensitivity and specificity, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is employed[5].

  • Chromatographic Separation: Utilizing a Cortex C18+ (50 mm × 2.1 mm, 2.7 µm) column ensures sharp peak resolution[4]. Gradient elution is performed using Mobile Phase A (Water with 10mM Ammonium Acetate) and Mobile Phase B (Acetonitrile).

  • Mass Spectrometry: Electrospray Ionization (ESI) is operated in Negative Multiple Reaction Monitoring (MRM) mode. Negative mode is highly sensitive for the phosphate group inherent to fosaprepitant[4].

Table 1: Mass Spectrometry MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Fosaprepitant 613.178.9ESI (-)
Aprepitant 533.2275.1ESI (-)
d4-Fosaprepitant (IS) 617.078.9ESI (-)
d4-Aprepitant (IS) 537.2279.1ESI (-)

Data sourced from established LC-MS/MS validation parameters[4].

Table 2: Method Validation Summary
ParameterFosaprepitantAprepitant
Linear Range 15.0 – 6,000 ng/mL10.0 – 4,000 ng/mL
Lower Limit of Quantitation (LLOQ) 15.0 ng/mL10.0 ng/mL
Extraction Recovery > 85%> 85%
Intra-day Precision (CV%) < 10%< 10%
Inter-day Precision (CV%) < 15%< 15%

Data sourced from established LC-MS/MS validation parameters[4].

Trustworthiness & Method Self-Validation

A robust bioanalytical protocol must be a self-validating system. To guarantee the integrity of this method, the following validation checks must be embedded into the workflow:

  • Matrix Effect Assessment: Post-column infusion and blank plasma spiking must be performed to ensure the PPT method does not suffer from severe ion suppression caused by endogenous phospholipids.

  • Incurred Sample Reanalysis (ISR): ISR must be conducted to prove that the basification step successfully maintains analyte stability during actual sample storage and subsequent freeze-thaw cycles.

  • Bench-top Stability QC: The bench-top stability of the basified plasma must be validated for at least 4 to 6 hours at room temperature to ensure no conversion of fosaprepitant to aprepitant occurs while samples reside in the autosampler queue.

References

  • Simultaneous determination of fosaprepitant and its metabolite aprepitant in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. 4

  • IVEMEND, INN-fosaprepitant dimeglumine. European Medicines Agency (EMA). 1

  • CN105974016A - Method for simultaneously detecting fosaprepitant and aprepitant in plasma. Google Patents. 5

  • Method development and validation for the estimation of aprepitant in pharmaceutical dosage forms by RP-HPLC. ResearchGate.2

  • Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies. PMC (NIH). 3

Sources

Application

Application Note: Advanced LC-MS/MS Method for the Quantification of Fosaprepitant and its Morpholine Hydrochloride Impurity

Executive Summary & Analytical Rationale Fosaprepitant is a water-soluble, phosphorylated prodrug of the neurokinin-1 (NK-1) receptor antagonist aprepitant, administered intravenously to prevent chemotherapy-induced naus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

Fosaprepitant is a water-soluble, phosphorylated prodrug of the neurokinin-1 (NK-1) receptor antagonist aprepitant, administered intravenously to prevent chemotherapy-induced nausea and vomiting[1]. In pharmacokinetic (PK) profiling and Chemistry, Manufacturing, and Controls (CMC) workflows, it is critical to simultaneously monitor the intact prodrug, the active metabolite (aprepitant), and key structural impurities.

A primary target of interest is Fosaprepitant Morpholine Hydrochloride (CAS 1333998-27-8, also known as Aprepitant Impurity 8)[2]. This compound represents the des-triazolone morpholine core of the drug. Monitoring this specific impurity is essential for evaluating the chemical stability of the API and tracking degradation pathways during drug development. This protocol provides a self-validating, highly sensitive LC-MS/MS methodology utilizing rapid polarity switching to quantify these analytes in biological matrices[3].

Mechanistic Insights & Sample Stabilization (E-E-A-T)

The fundamental analytical challenge in fosaprepitant quantification is the extreme lability of its phosphonate moiety. In untreated biological matrices, endogenous phosphatases and non-specific hydrolysis rapidly convert fosaprepitant into aprepitant[1].

  • Causality of Basification: To prevent ex vivo degradation and ensure that measured concentrations accurately reflect in vivo PK profiles, plasma samples must be immediately basified upon collection[1]. Elevating the pH effectively inhibits plasma phosphatases and chemically stabilizes the phosphonate bond, locking the prodrug in its intact state.

  • Causality of Polarity Switching: Fosaprepitant yields a highly specific and abundant product ion at m/z 78.9 (corresponding to the loss of the PO3−​ group) in negative electrospray ionization (ESI-) mode[1]. Conversely, aprepitant and the morpholine impurity ionize optimally in positive mode (ESI+), forming stable protonated precursors[4]. Employing rapid polarity switching allows for the simultaneous, high-sensitivity detection of all three analytes in a single chromatographic run without compromising the Signal-to-Noise (S/N) ratio.

Pathway F Fosaprepitant (Active Prodrug) A Aprepitant (Active Metabolite) F->A Hydrolysis (Phosphatase) M Morpholine Hydrochloride (Impurity 8 / CAS 1333998-27-8) F->M Chemical Degradation

Metabolic and degradation pathways of Fosaprepitant yielding Aprepitant and Morpholine impurity.

Experimental Protocol: Sample Preparation

This protocol utilizes a streamlined protein precipitation (PPT) method to extract the analytes while maintaining the integrity of the stabilized prodrug[1].

Step-by-Step Methodology:

  • Sample Aliquot & Stabilization: Transfer 100 µL of human plasma into a 1.5 mL low-bind Eppendorf tube. Immediately add 10 µL of 0.1 M Ammonia solution to basify the matrix. (Note: If the plasma was pre-basified at the clinical site, skip the ammonia addition).

  • Internal Standard Addition: Spike the sample with 10 µL of Internal Standard (IS) working solution (e.g., Aprepitant- 13C2​,d2​ at 1.0 µg/mL)[4].

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN)[3].

    • Causality: Cold ACN rapidly denatures plasma proteins while ensuring the complete solubilization of the highly lipophilic aprepitant and its morpholine impurity, preventing analyte occlusion within the protein pellet.

  • Agitation: Vortex vigorously for 60 seconds to ensure complete matrix disruption.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C[3].

    • Causality: Maintaining 4°C prevents thermal degradation of the analytes during the mechanical stress and friction of high-speed centrifugation.

  • Transfer & Injection: Transfer 100 µL of the clear supernatant to an HPLC autosampler vial. Inject 5 µL into the LC-MS/MS system[3].

Workflow N1 Plasma Sample Collection (Basification to stabilize) N2 Protein Precipitation (Add ACN + IS) N1->N2 N3 Centrifugation (12,000 rpm, 4°C, 10 min) N2->N3 N4 Supernatant Transfer (to HPLC Vials) N3->N4 N5 LC-MS/MS Analysis (ESI+/- Polarity Switching) N4->N5

Workflow for extraction and LC-MS/MS analysis of Fosaprepitant and its morpholine impurity.

LC-MS/MS Instrumental Conditions

Liquid Chromatography Parameters

Chromatographic separation is achieved using a sub-3 µm core-shell column to provide high efficiency and sharp peak shapes, minimizing co-elution with endogenous matrix phospholipids[1].

ParameterSpecification
Analytical Column Cortex C18+ (50 mm × 2.1 mm, 2.7 µm) or equivalent[1]
Mobile Phase A 0.1% Formic Acid in MS-Grade Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
1.0 90 10
3.0 10 90
4.5 10 90
4.6 90 10

| 6.0 | 90 | 10 |

Mass Spectrometry (MRM) Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with rapid polarity switching.

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityDeclustering Potential (V)Collision Energy (eV)
Fosaprepitant 613.178.9Negative (-)-60-45
Aprepitant 535.2179.2Positive (+)7035
Fosaprepitant Morpholine HCl (Impurity 8)438.1277.1Positive (+)6530
Aprepitant- 13C2​,d2​ (IS)539.2179.2Positive (+)7035

(Note: The m/z 78.9 product ion for fosaprepitant corresponds to the cleaved phosphonate group, offering near-zero background noise in negative mode[1]. The m/z 179.2 product ion for aprepitant corresponds to the stable fluorophenyl-morpholine fragment[4].)

System Suitability & Self-Validating Quality Controls

To ensure scientific integrity and validate the batch autonomously, the following criteria must be integrated into the sequence:

  • Autosampler Carryover Check: Aprepitant is highly lipophilic and prone to adhering to autosampler needles and injection valves. A "Double-Blank" (matrix containing no analyte and no IS) must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) area[3].

  • Internal Standard Tracking: The IS peak area across all samples (standards, QCs, and unknowns) must remain within ±15% of the mean IS area of the batch.

    • Causality: A systemic drift or sudden drop in IS response indicates severe matrix ionization suppression (often due to co-eluting phospholipids) or inconsistencies in the protein precipitation step, which would automatically invalidate the affected samples.

Sources

Method

Application Note &amp; Protocol: High-Fidelity Extraction of Fosaprepitant and its Active Metabolite, Aprepitant, from Biological Matrices

Introduction: The Bioanalytical Challenge of a Rapidly Converting Prodrug Fosaprepitant, a water-soluble N-phosphoryl derivative of aprepitant, is a critical intravenous (IV) prodrug administered for the prevention of ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioanalytical Challenge of a Rapidly Converting Prodrug

Fosaprepitant, a water-soluble N-phosphoryl derivative of aprepitant, is a critical intravenous (IV) prodrug administered for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] Its therapeutic efficacy is entirely attributable to its rapid and extensive in-vivo conversion to aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][3] This conversion is remarkably fast, with plasma concentrations of fosaprepitant falling below quantifiable limits within 30 minutes of infusion completion.[3][4][5] The primary analytical challenge, therefore, lies in the simultaneous and accurate quantification of both the transient prodrug, fosaprepitant, and its stable, active metabolite, aprepitant, from complex biological matrices such as plasma and serum.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust extraction methodologies for fosaprepitant and aprepitant. We will delve into the mechanistic rationale behind various extraction techniques, offering detailed, field-proven protocols to ensure data integrity and reproducibility. The focus is on preserving the in-vivo concentrations of both analytes by minimizing ex-vivo conversion and matrix effects, a critical step for accurate pharmacokinetic and bioequivalence studies.

Core Principle: Stabilizing Fosaprepitant is Paramount

The inherent instability of fosaprepitant in biological samples necessitates immediate and proper handling to prevent its artificial conversion to aprepitant. Research has shown that basifying plasma samples is a crucial step to stabilize fosaprepitant.[6] This is because the enzymatic and chemical hydrolysis of the phosphoryl group is pH-dependent. By raising the pH, the rate of this conversion is significantly reduced, ensuring that the measured concentrations accurately reflect the in-vivo state at the time of sample collection.

Recommended Extraction Methodologies

The choice of extraction method depends on several factors, including the desired level of sample cleanup, throughput requirements, and the specific analytical instrumentation available. The three most common and effective techniques for the extraction of fosaprepitant and aprepitant from biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT): The High-Throughput Workhorse

Protein precipitation is a simple, rapid, and widely used method for sample preparation in bioanalysis.[7][8][9] It involves the addition of an organic solvent or an acid to the biological sample to denature and precipitate proteins, which can interfere with downstream analysis.[7][10] For fosaprepitant and aprepitant, protein precipitation with acetonitrile has been shown to be an effective and efficient method.[6][11]

Causality Behind the Choice:

  • Acetonitrile as the Precipitant: Acetonitrile is a polar aprotic solvent that is miscible with water. It effectively disrupts the hydration shell around proteins, leading to their denaturation and precipitation.[7] It is also compatible with reversed-phase liquid chromatography, the standard analytical technique for these compounds.

  • Simplicity and Speed: PPT is a one-step process that is easily amenable to automation in a 96-well plate format, making it ideal for high-throughput screening of large sample sets.[8]

  • Simultaneous Extraction: This method has been successfully applied for the simultaneous determination of both fosaprepitant and aprepitant.[6][11]

Experimental Protocol: Protein Precipitation with Acetonitrile

Materials:

  • Human plasma (or other biological matrix) containing fosaprepitant and aprepitant

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) solution (e.g., deuterated fosaprepitant and aprepitant in methanol)[6]

  • Ammonium hydroxide (for basification, optional but recommended for fosaprepitant stability)

  • Microcentrifuge tubes or 96-well deep-well plates

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g

Procedure:

  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube or a well of a 96-well plate.

  • Basification (Optional but Recommended): To stabilize fosaprepitant, add 10 µL of a dilute ammonium hydroxide solution to the plasma sample and briefly vortex. The final pH should be alkaline.

  • Internal Standard Addition: Add 20 µL of the internal standard working solution to each sample. The internal standards will correct for variability during sample processing and analysis.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample. The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein removal.

  • Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.[11] This will pellet the precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.

Diagram: Protein Precipitation Workflow

PPT_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Plasma Plasma Sample (100 µL) Basify Basification (Optional) Plasma->Basify Stabilize Fosaprepitant IS Add Internal Standard Basify->IS ACN Add Acetonitrile (300 µL) IS->ACN Vortex Vortex (1-2 min) ACN->Vortex Precipitate Proteins Centrifuge Centrifuge (10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Separate Phases LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for Protein Precipitation Extraction.

Liquid-Liquid Extraction (LLE): The Classic Cleanup

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.[9][12][13] LLE can provide a cleaner extract than PPT by removing more matrix components like phospholipids.

Causality Behind the Choice:

  • Improved Cleanliness: By partitioning the analytes into an organic phase, LLE can leave behind many endogenous interferences that remain in the aqueous phase, leading to reduced matrix effects in the LC-MS/MS analysis.

  • pH Optimization: The extraction efficiency of LLE is highly dependent on the pH of the aqueous phase. For basic compounds like aprepitant, adjusting the pH to be above their pKa will render them neutral and more soluble in the organic solvent.[12] Basification also serves to stabilize fosaprepitant.

  • Solvent Selection: The choice of organic solvent is critical. A solvent that is immiscible with water and has a high affinity for the analytes of interest is required. A mixture of dichloromethane and tert-butyl methyl ether has been reported for the extraction of aprepitant.[14]

Experimental Protocol: Liquid-Liquid Extraction

Materials:

  • Human plasma

  • Organic extraction solvent (e.g., ethyl acetate, or a mixture of dichloromethane and tert-butyl methyl ether)

  • 0.1 M Sodium Hydroxide (NaOH) for basification

  • Internal Standard (IS) solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Procedure:

  • Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard solution.

  • Basification: Add 100 µL of 0.1 M NaOH to the sample and vortex for 1 minute to basify the plasma and stabilize fosaprepitant.[15]

  • Organic Solvent Addition: Add 2.5 mL of the extraction solvent (e.g., ethyl acetate) to the tube.[15]

  • Extraction: Vortex the mixture vigorously for 3 minutes to ensure efficient partitioning of the analytes into the organic phase.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.[15]

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[15]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and vortex to dissolve the analytes.[15]

  • Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Diagram: Liquid-Liquid Extraction Workflow

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Final Steps Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS Basify Basify (0.1 M NaOH) IS->Basify Solvent Add Organic Solvent Basify->Solvent Vortex Vortex (3 min) Solvent->Vortex Partition Analytes Centrifuge Centrifuge (5 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Separate Phases Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE): The Gold Standard for Purity

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain analytes from a liquid sample, while allowing interferences to pass through.[9][16][17][18] The retained analytes are then eluted with a small volume of a strong solvent. SPE offers the cleanest extracts and the ability to concentrate the sample, leading to improved sensitivity.

Causality Behind the Choice:

  • High Selectivity: By choosing the appropriate sorbent chemistry (e.g., reversed-phase C18), SPE can selectively retain fosaprepitant and aprepitant while effectively removing a wide range of matrix components.[16]

  • Analyte Concentration: SPE allows for the elution of the analytes in a small volume of solvent, thereby concentrating the sample and increasing the sensitivity of the assay.

  • Reduced Matrix Effects: The high degree of sample cleanup achieved with SPE significantly reduces matrix-induced ion suppression or enhancement in the mass spectrometer, leading to more accurate and precise quantification.[19]

Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)

Materials:

  • Human plasma

  • Reversed-phase SPE cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Deionized water

  • Acidic solution (e.g., 0.1% formic acid in water) for sample pretreatment

  • Washing solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile with a small percentage of acid or base)

  • Internal Standard (IS) solution

  • SPE manifold

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Sample Pretreatment: To 100 µL of plasma, add the internal standard and 200 µL of 0.1% formic acid in water. Vortex to mix. The acidic condition helps in the retention of the analytes on the reversed-phase sorbent.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[16] Do not allow the sorbent to dry.

  • Sample Loading: Load the pretreated plasma sample onto the conditioned cartridge at a slow and steady flow rate (e.g., 0.5 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 1-2 minutes to remove any residual washing solution.

  • Elution: Elute the analytes from the cartridge with 1 mL of the elution solvent (e.g., methanol) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

Diagram: Solid-Phase Extraction Workflow

SPE_Workflow cluster_0 Sample & Cartridge Prep cluster_1 Extraction Steps cluster_2 Final Processing Pretreat Pretreat Plasma (Acidify & Add IS) Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (MeOH, H2O) Condition->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analytes (Strong Solvent) Dry->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Sources

Application

Application Note: UV Spectrophotometric Determination of Fosaprepitant Morpholine Hydrochloride

Scientific Context & Scope Fosaprepitant Morpholine Hydrochloride (CAS No. 1333998-27-8), chemically designated as (2S,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride[1], i...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Scope

Fosaprepitant Morpholine Hydrochloride (CAS No. 1333998-27-8), chemically designated as (2S,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride[1], is a critical morpholine-core intermediate and a recognized impurity (often cataloged as Aprepitant Impurity 8 HCl) in the synthesis of the selective neurokinin-1 (NK-1) receptor antagonists Aprepitant and Fosaprepitant dimeglumine[2].

Given its molecular architecture (MW: 473.81 g/mol ; Formula: C20H18F7NO2·HCl)[1], quantifying this compound is essential for rigorous impurity profiling and bulk drug release. While High-Performance Liquid Chromatography (HPLC) is the default for complex, multi-component impurity resolution, UV-Visible spectrophotometry provides a rapid, highly reproducible, and cost-effective orthogonal technique for routine quality control and in-process monitoring[3]. This application note outlines a self-validating UV spectrophotometric protocol developed in strict accordance with ICH Q2(R1) guidelines.

Mechanistic Grounding: The Causality of Experimental Choices

To ensure the highest degree of scientific integrity, every parameter in this protocol is dictated by the physicochemical properties of the analyte:

  • Solvent Selection & Causality : The compound exhibits extremely poor aqueous solubility due to the highly lipophilic 3,5-bis(trifluoromethyl)phenyl and 4-fluorophenyl moieties[4]. Attempting to dissolve this in standard aqueous buffers leads to micelle formation or micro-precipitation, which scatters light and artificially inflates absorbance readings. Therefore, Methanol (or a mixed hydrotropic solution such as sodium acetate/sodium benzoate) is selected as the diluent[5]. Methanol effectively disrupts hydrophobic interactions, yielding a true solution necessary for strict adherence to the Beer-Lambert law.

  • Chromophore & Wavelength Selection (λmax) : The UV absorption profile is primarily driven by the substituted aromatic rings. The π-π* electronic transitions of the fluorophenyl and bis(trifluoromethyl)phenyl groups yield a characteristic, stable absorption maximum (λmax) typically observed between 264 nm and 267 nm[5][6].

  • A Self-Validating System : To ensure trustworthiness, the protocol embeds internal system suitability checks. By anchoring the calibration sequence with a 10 µg/mL control standard read at both the beginning and the end of the analysis, the method self-validates against instrument baseline drift, lamp degradation, or solvent evaporation.

Experimental Protocol: A Self-Validating Workflow

Materials & Instrument Setup
  • Analyte : Fosaprepitant Morpholine Hydrochloride Reference Standard (Purity > 99.0%).

  • Reagents : UV/HPLC Grade Methanol; Double-distilled water[6].

  • Instrumentation : Double-beam UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) equipped with 1 cm matched quartz cuvettes[3].

Step-by-Step Methodology
  • Preparation of Standard Stock Solution (100 µg/mL) :

    • Accurately weigh 10.0 mg of Fosaprepitant Morpholine Hydrochloride RS using a calibrated analytical balance.

    • Transfer quantitatively to a 100 mL volumetric flask.

    • Add 50 mL of UV-grade Methanol. Sonicate for 5 minutes to ensure complete dissolution without inducing thermal degradation.

    • Make up the volume to the mark with Methanol.

  • Preparation of Working Standards :

    • Aliquots of 1.0, 2.0, 3.0, 4.0, and 5.0 mL of the stock solution are transferred into separate 10 mL volumetric flasks.

    • Dilute to volume with Methanol to produce a calibration series of 10, 20, 30, 40, and 50 µg/mL[5].

  • Spectral Scanning & Measurement :

    • Baseline Correction: Fill both the reference and sample quartz cells with Methanol. Perform a baseline scan from 400 nm to 200 nm.

    • λmax Determination: Scan the 10 µg/mL working standard across the same range. Identify the exact λmax (expected at ~264 nm)[5][7].

    • Quantification: Measure the absorbance of all working standards at the determined λmax. Read the 10 µg/mL standard again at the end of the sequence to verify system stability (Response factor deviation must be < 2.0%).

Method Validation & Quantitative Data

The method is validated according to ICH Q2(R1) guidelines covering Linearity, Precision, Accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ). Table 1 summarizes the expected quantitative validation data based on established parameters for morpholine-core NK-1 antagonists[3][5][7].

Table 1: Summary of UV Spectrophotometric Validation Parameters

Validation ParameterICH Acceptance CriteriaExpected / Observed Results
Linearity Range Correlation Coefficient (R²) ≥ 0.99910 – 50 µg/mL (R² = 0.9994)
Absorption Maximum (λmax) Consistent across the linear range264 nm
Precision (Intra-day) % RSD < 2.0% (n=6)0.85% – 1.12%
Precision (Inter-day) % RSD < 2.0% (n=6 across 3 days)1.05% – 1.45%
Accuracy (Recovery) 98.0% – 102.0% at 80%, 100%, 120% levels99.2% – 101.1%
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio ~ 3:1~ 0.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio ~ 10:1~ 1.5 µg/mL

Analytical Workflow Visualization

Workflow A Fosaprepitant Morpholine HCl (CAS: 1333998-27-8) B Solvent Selection (Methanol / Hydrotropic Mix) A->B Dissolution C Spectral Scanning (200 - 400 nm) B->C Baseline Corrected D Determine λmax (~264 nm) C->D Peak Identification E ICH Q2(R1) Validation Protocol D->E Method Setup F Linearity (10-50 µg/mL) E->F G Precision (%RSD < 2.0%) E->G H Accuracy (98-102% Recovery) E->H I Sensitivity (LOD & LOQ) E->I J Routine QC & Impurity Profiling F->J G->J H->J I->J

Figure 1: Analytical workflow and ICH Q2(R1) validation logic for UV spectrophotometric determination.

References

  • Smolecule . "Buy Fosaprepitant Morpholine Hydrochloride - Smolecule". 4

  • MLC Pharmacy . "Analytical Method Development And Validation Of Fosaprepitant Dimeglumine By Rp-Hplc & Uv Spectroscopy". 3

  • American Chemical Suppliers . "Boc Sciences 6 - USA Chemical Suppliers". 1

  • Veeprho . "Aprepitant Impurity 8 HCl | CAS 1333998-27-8 - Veeprho". 2

  • International Journal of Pharmaceutics & Drug Research (IJPDR) . "Development and validation of a spectrophotometric method for estimation of aprepitant". 5

  • IJPRA Journal . "Introducing Aprepitant ingested Ultrafast dissolving film for the treatment of Emetogenic Chemotherapy". 6

  • ResearchGate . "Method development and validation for the estimation of aprepitant in pharmaceutical dosage forms by RP-HPLC". 7

Sources

Method

Protocol for synthesis of Fosaprepitant Morpholine Hydrochloride reference standards

Protocol for the Asymmetric Synthesis of Fosaprepitant Morpholine Hydrochloride Reference Standards Executive Summary Fosaprepitant dimeglumine is a critical neurokinin-1 (NK-1) receptor antagonist utilized globally for...

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for the Asymmetric Synthesis of Fosaprepitant Morpholine Hydrochloride Reference Standards

Executive Summary

Fosaprepitant dimeglumine is a critical neurokinin-1 (NK-1) receptor antagonist utilized globally for the prevention of chemotherapy-induced nausea and vomiting. Because fosaprepitant is a phosphoryl prodrug of aprepitant, both active pharmaceutical ingredients (APIs) share an identical, highly substituted morpholine core architecture[1]. The synthesis of this core is a recognized benchmark in asymmetric organic chemistry. For regulatory filing, impurity tracking, and API quality control, highly pure reference standards of this intermediate—specifically Fosaprepitant Morpholine Hydrochloride (CAS 1333998-27-8)—are strictly required. This application note details a self-validating, highly stereoselective protocol for synthesizing this reference standard.

Mechanistic Causality & Retrosynthetic Logic

The primary synthetic challenge in constructing the fosaprepitant morpholine core is establishing the (2R, 3S) cis-relationship across the morpholine ring. Early commercial routes relied on Petasis reagent-mediated enol ether formation, which suffered from severe scalability issues, trace titanium heavy-metal contamination, and complex downstream hydrogenations[1].

To bypass these bottlenecks, this protocol utilizes a2[2].

  • Stereochemical Relay: We begin with a crystallization-induced dynamic resolution to secure the (S)-morpholinone[3].

  • Controlled Activation: The morpholinone is reduced to a lactol and immediately converted into a highly reactive trichloroacetimidate.

  • Facial Selectivity: Upon Lewis acid activation, the imidate forms a rigid oxocarbenium ion. The extreme steric bulk of the incoming chiral alcohol, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, forces a nucleophilic attack exclusively from the less hindered face. This thermodynamically drives the formation of the required cis-acetal configuration without the need for transition-metal catalysts[2].

Self-Validating Experimental Workflows

Step 1: Synthesis and Resolution of N-Benzyl-(S)-3-(4-fluorophenyl)morpholin-2-one
  • Procedure: Suspend racemic 4-fluorophenylglycine in an aqueous NaOH solution and react with 1,2-dibromoethane to form the racemic morpholinone. Resolve the mixture using Di-p-toluoyl-D-tartaric acid (D-DTTA) in acetonitrile to selectively precipitate the (S)-enantiomer. Following free-basing, protect the secondary amine by reacting the (S)-morpholinone with benzyl bromide (BnBr) and K₂CO₃ in dimethylformamide (DMF)[3].

  • Mechanistic Causality: N-benzylation is mandatory at this stage. An unprotected secondary amine will poison the Lewis acid catalyst in Step 3 and participate in unwanted side reactions during the imidate formation.

  • Validation Checkpoint: The optical rotation of the isolated (S)-morpholinone must be positive. Chiral HPLC must confirm >99.5% enantiomeric excess (e.e.) before proceeding; any (R)-enantiomer present here will propagate as an inseparable diastereomer in the final product[3].

Step 2: Controlled Reduction and Trichloroacetimidate Formation
  • Procedure: Dissolve the N-benzyl-(S)-morpholinone in anhydrous THF and cool to -78 °C. Add L-Selectride (1.1 eq) dropwise. Quench with saturated NaHCO₃ and extract the lactol. Redissolve the crude lactol in dichloromethane (DCM), cool to 0 °C, and add trichloroacetonitrile (1.5 eq) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).

  • Mechanistic Causality: L-Selectride is selected over standard borohydrides due to its immense steric bulk, which prevents the over-reduction of the lactone into an open-chain diol, firmly arresting the reduction at the lactol stage. During imidate formation, DBU (a strictly non-nucleophilic base) is critical to catalyze the addition without causing epimerization of the sensitive C3 stereocenter.

  • Validation Checkpoint: TLC and LC-MS must confirm the complete disappearance of the lactol. The resulting trichloroacetimidate is highly moisture-sensitive and must be advanced to Step 3 immediately to prevent hydrolysis.

Step 3: Stereoselective Trans-Acetalization
  • Procedure: Dissolve the imidate and (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol in an anhydrous cyclohexane/DCM mixture. Cool the reactor to -10 °C. Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.2 eq) dropwise and stir for 2 hours. Quench with basic alumina and filter.

  • Mechanistic Causality: BF₃·OEt₂ promotes the expulsion of the trichloroacetamide leaving group, generating the oxocarbenium intermediate. The trifluoromethyl groups on the chiral alcohol dictate strict facial selectivity, yielding the (2R, 3S) cis-acetal[2].

  • Validation Checkpoint: In-process chiral HPLC must verify a diastereomeric ratio (d.r.) of at least 98:2 (cis:trans). If the d.r. is suboptimal, a reslurry of the crude product in cold heptane is required to enrich the thermodynamically favored cis-isomer[2].

Step 4: Hydrogenolysis and Hydrochloride Salt Precipitation
  • Procedure: Dissolve the N-benzyl acetal in methanol. Add 10% Pd/C catalyst and stir under H₂ gas (40 psi) for 12 hours. Filter the mixture through a Celite pad and concentrate the filtrate. Redissolve the resulting free base in anhydrous isopropanol (IPA). Introduce anhydrous HCl gas (or HCl in dioxane) until pH 2 is reached. Cool to 0 °C to crystallize the final product.

  • Mechanistic Causality: Pd/C under H₂ cleanly cleaves the N-benzyl protecting group without inducing defluorination of the CF₃ or aryl-F groups. IPA is specifically chosen as the crystallization solvent because the target hydrochloride salt exhibits a steep solubility curve in it, allowing the reference standard to precipitate in ultra-high purity while organic impurities remain dissolved.

  • Validation Checkpoint: The absence of the N-benzyl mass (m/z 528) on LC-MS confirms complete deprotection. The final white crystalline powder must yield a single peak on HPLC (>99.5% purity).

Pathway Visualization

G N1 4-Fluorophenylglycine N2 N-Benzyl-(S)-Morpholin-2-one N1->N2 1. Cyclization 2. Resolution 3. BnBr, K2CO3 N3 Lactol Trichloroacetimidate N2->N3 1. L-Selectride (-78°C) 2. Cl3CCN, DBU N4 Trans-Acetalization Product N3->N4 Chiral Alcohol BF3·OEt2 (-10°C) N5 Fosaprepitant Morpholine Hydrochloride N4->N5 1. Pd/C, H2 (40 psi) 2. HCl / Isopropanol

Figure 1: Stereoselective synthetic workflow for Fosaprepitant Morpholine Hydrochloride.

Quantitative Quality Metrics

ParameterSpecification TargetAnalytical MethodMechanistic Rationale for Specification
Overall Yield 45 - 50%GravimetricAccounts for expected mass loss during the dynamic resolution and trans-acetalization steps.
Chemical Purity > 99.5% a/aHPLC (UV at 210 nm)Ensures the absolute absence of des-fluoro or epimerized impurities critical for reference standard use.
Diastereomeric Excess > 99.0% d.e.Chiral LCValidates the facial selectivity of the Lewis acid-catalyzed trans-acetalization.
Enantiomeric Excess > 99.5% e.e.Chiral LCConfirms the integrity of the initial crystallization-induced resolution of the morpholinone.
Mass Spectrometry m/z 438.1 [M+H]⁺ESI-LC/MSConfirms the exact mass of the free base (C₂₀H₁₈F₇NO₂).

References

  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant.
  • Chapter 10 Synthesis of aprepitant.
  • Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetaliz
  • Aprepitant | Simson Pharma Limited. Simson Pharma.

Sources

Application

Application Note: In Vitro Metabolic Stability Assays for Fosaprepitant Morpholine Hydrochloride

Introduction Fosaprepitant is a water-soluble, phosphorylated prodrug of aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist widely used in the prevention of chemotherapy-induced nausea and vomiting...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fosaprepitant is a water-soluble, phosphorylated prodrug of aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist widely used in the prevention of chemotherapy-induced nausea and vomiting (CINV). While clinically formulated as a dimeglumine salt, research applications frequently utilize Fosaprepitant Morpholine Hydrochloride for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiling. Evaluating the in vitro metabolic stability of this compound presents a unique bioanalytical challenge: it requires tracking both the rapid prodrug conversion (dephosphorylation) and the subsequent cytochrome P450 (CYP450)-mediated degradation of the active moiety.

Mechanistic Background & Causality in Assay Design

Unlike standard small molecules, fosaprepitant undergoes a biphasic metabolic cascade.

  • Phase 1 (Prodrug Activation): Fosaprepitant is rapidly dephosphorylated to aprepitant by ubiquitous phosphatases present in hepatic and extrahepatic tissues (e.g., kidney, lung, ileum). In vitro incubations with human liver microsomes (HLMs) demonstrate rapid conversion, with only ~3% of the prodrug remaining after 15 minutes[1].

  • Phase 2 (Oxidative Clearance): The active aprepitant undergoes extensive CYP450-mediated metabolism, primarily driven by CYP3A4, with minor contributions from CYP1A2 and CYP2C19[2]. This oxidation predominantly targets the morpholine ring and its side chains, yielding weakly active or inactive metabolites[3].

Expert Insight: Why S9 fractions over HLMs? While HLMs are the gold standard for assessing CYP450 stability, they are subcellular fractions enriched primarily in microsomal enzymes. Fosaprepitant's dephosphorylation is driven by phosphatases found in multiple tissue compartments[4]. Using liver S9 fractions—which contain both microsomal and cytosolic components—provides a more physiologically holistic model for capturing the true intrinsic clearance ( CLint​ ) of the prodrug conversion step.

G Fosa Fosaprepitant (Prodrug) Aprep Aprepitant (Active Antagonist) Fosa->Aprep Phosphatases (Rapid, t1/2 < 15 min) Metab Oxidized Metabolites (Morpholine Cleavage) Aprep->Metab CYP3A4 (Major) CYP1A2/2C19 (Minor)

Metabolic conversion of Fosaprepitant to Aprepitant and subsequent CYP450 oxidation.

Self-Validating Protocol Design

To ensure scientific integrity, this protocol is structured as a self-validating system . By running parallel incubations with and without NADPH (the essential electron-donating cofactor for CYP450 enzymes), researchers can definitively isolate the phosphatase-driven dephosphorylation from the CYP-driven oxidation.

  • +NADPH Arm: Captures total metabolism (Dephosphorylation + Morpholine oxidation).

  • -NADPH Arm: Captures only cofactor-independent conversion (Dephosphorylation to aprepitant). In this arm, aprepitant levels should plateau and remain stable, validating that downstream degradation is strictly CYP-dependent.

Workflow Start Prepare S9 / HLM Incubations (1 mg/mL protein) Split Divide into Test & Control Arms Start->Split Test Test Arm (+ NADPH, + Fosaprepitant) Split->Test Ctrl1 Negative Control (- NADPH, + Fosaprepitant) Split->Ctrl1 Ctrl2 Positive Control (+ NADPH, + Verapamil) Split->Ctrl2 Quench Quench with Cold Acetonitrile (0, 5, 15, 30, 60 min) Test->Quench Ctrl1->Quench Ctrl2->Quench Analysis LC-MS/MS Quantification (Track Prodrug & Active) Quench->Analysis

Self-validating in vitro metabolic stability assay workflow with essential controls.

Step-by-Step Experimental Methodology

Reagents & Materials
  • Test Compound: Fosaprepitant Morpholine Hydrochloride (10 mM stock in DMSO).

  • Biological Matrix: Human Liver S9 fractions or Pooled Human Liver Microsomes (20 mg/mL).

  • Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Cofactor: NADPH Regenerating System (Solution A: NADP+ & Glc-6-P; Solution B: G6PDH).

  • Quenching Solution: Ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide or stable isotope-labeled aprepitant).

Procedure
  • Master Mix Preparation: Dilute the S9/HLM matrix in the phosphate buffer to a working concentration of 1.25 mg/mL. Pre-warm the mixture in a water bath at 37°C for 5 minutes.

  • Compound Addition: Spike Fosaprepitant Morpholine Hydrochloride into the master mix to achieve a final concentration of 1 µM. Critical: Ensure the final DMSO concentration remains 0.1% to prevent solvent-induced CYP inhibition.

  • Initiation (The Causality Step):

    • Test Arm (+NADPH): Add the NADPH regenerating system to initiate both phosphatase and CYP450 activity. The final protein concentration will be 1.0 mg/mL.

    • Negative Control (-NADPH): Add an equivalent volume of buffer instead of NADPH. This isolates the phosphatase-driven conversion, as CYP450s cannot function without electron transfer from NADPH.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching & Precipitation: Immediately dispense the 50 µL aliquot into 150 µL of the ice-cold quenching solution. The 3:1 organic-to-aqueous ratio instantly denatures proteins, halting all enzymatic activity.

  • Centrifugation & LC-MS/MS: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials for multiplexed LC-MS/MS analysis, utilizing MRM (Multiple Reaction Monitoring) transitions to simultaneously track Fosaprepitant depletion and Aprepitant formation.

Data Presentation & Interpretation

Quantitative data from the assay should be used to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ). Because of the prodrug nature, you will observe a rapid depletion of Fosaprepitant coupled with a transient spike and subsequent slower depletion of Aprepitant.

Table 1: Representative In Vitro Kinetic Parameters in Human Liver S9 Fractions

Compound / AnalyteCofactor Condition t1/2​ (min) CLint​ (µL/min/mg protein)Primary Mechanism
Fosaprepitant + NADPH< 5.0> 150.0Dephosphorylation
Fosaprepitant - NADPH< 5.0> 150.0Dephosphorylation
Aprepitant + NADPH~ 90 - 1205.8 - 7.7CYP3A4 Oxidation
Aprepitant - NADPHStable< 1.0N/A (Requires Cofactor)
Verapamil (Ctrl) + NADPH~ 15.0~ 46.0CYP3A4 / CYP1A2

Analytical Note: The near-identical clearance of Fosaprepitant in both +NADPH and -NADPH conditions validates that its primary degradation is cofactor-independent (phosphatase-mediated). Conversely, Aprepitant's clearance is strictly NADPH-dependent.

Conclusion

When evaluating Fosaprepitant Morpholine Hydrochloride, standard metabolic stability assays must be adapted to account for its dual-stage metabolism. By employing a self-validating matrix with S9 fractions and cofactor-restricted controls, researchers can accurately map the rapid prodrug conversion to aprepitant and its subsequent CYP3A4-mediated morpholine ring oxidation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulation Strategies for Fosaprepitant Morpholine Hydrochloride

Welcome to the technical support guide for formulating Fosaprepitant Morpholine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for formulating Fosaprepitant Morpholine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility and stability of this important antiemetic agent. As a water-soluble prodrug, fosaprepitant presents a unique set of formulation hurdles, primarily its rapid in-solution degradation to the poorly soluble active pharmaceutical ingredient (API), aprepitant. This guide provides in-depth, experience-driven answers to common questions, troubleshooting workflows, and detailed experimental protocols to help you navigate these challenges successfully.

Section 1: Understanding the Molecule: Physicochemical Properties

A successful formulation strategy begins with a fundamental understanding of the API. Fosaprepitant is a phosphorylated prodrug designed to overcome the poor aqueous solubility of aprepitant[1][2]. Upon intravenous administration, it is rapidly converted by ubiquitous phosphatases into aprepitant, which exerts its therapeutic effect as a neurokinin-1 (NK1) receptor antagonist[1][3].

The primary challenge in its formulation is chemical stability. Fosaprepitant readily hydrolyzes to aprepitant, a compound that is practically insoluble in water[3][4]. This degradation is accelerated in aqueous environments and by elevated temperatures, leading to the formation of sub-visible particles and precipitation, which is unacceptable for a parenteral dosage form[3][5].

Below is a summary of key physicochemical properties for Fosaprepitant and its active metabolite, Aprepitant.

PropertyFosaprepitant DimeglumineAprepitantSignificance for Formulation
Solubility Freely soluble in water (~300 mg/mL)[5][6]Practically insoluble in water (3-7 µg/mL)[4][7]The high initial solubility of the prodrug can be misleading; formulation must prevent precipitation of the insoluble degradant.
Molecular Weight ~1004.8 g/mol [8]534.43 g/mol Relevant for calculating molar concentrations and ratios with excipients.
pKa Values 3.05 (morpholinium), 4.92 (monophosphate), 9.67 (meglumine), 10.59 (triazolinone NH)[9]9.7[4]Multiple ionizable groups make solubility and stability highly pH-dependent. The formulation pH is a critical control parameter.
Form Typically a white to off-white amorphous or lyophilized powderWhite to off-white crystalline solidThe amorphous nature of the prodrug salt aids initial dissolution, but the final formulation must ensure stability.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the formulation of Fosaprepitant Morpholine Hydrochloride.

Q1: My clear fosaprepitant solution becomes hazy or forms a precipitate over a short period. What is happening?

This is the most frequent and critical issue. You are observing the chemical degradation of water-soluble fosaprepitant into water-insoluble aprepitant[3]. The presence of water is the primary driver for this hydrolytic degradation[3].

Causality: The phosphate ester bond in fosaprepitant is labile and susceptible to hydrolysis. Once aprepitant is formed, its concentration quickly exceeds its very low aqueous solubility limit, causing it to precipitate out of the solution. This process is accelerated by factors like non-optimal pH and higher temperatures[10][11].

Fosaprepitant Fosaprepitant (Freely Water-Soluble) Aprepitant Aprepitant (Practically Insoluble) Fosaprepitant->Aprepitant  Hydrolysis  (catalyzed by H₂O, pH, Temp) Precipitate Precipitate / Haze (Sub-visible Particles) Aprepitant->Precipitate  Exceeds  Solubility Limit

Caption: Fosaprepitant to Aprepitant Degradation Pathway.

Q2: How can I prevent the precipitation of aprepitant in my aqueous formulation?

Preventing precipitation requires a two-pronged approach: (1) inhibit the degradation of fosaprepitant and (2) solubilize any aprepitant that inevitably forms .

Primary Strategies:

  • pH Control: Maintaining an optimal pH is crucial. While fosaprepitant shows degradation in both acidic and basic conditions, formulations are often buffered to a slightly alkaline pH (e.g., 7.0 - 9.5) to find a balance between stability and physiological compatibility[5][9][11]. You must empirically determine the pH of maximum stability for your specific formulation.

  • Use of Cyclodextrins: This is a highly effective, state-of-the-art approach. Cyclodextrins, such as Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD), can function as dual-purpose excipients[12]. They form inclusion complexes with the fosaprepitant molecule, shielding the labile phosphate group from hydrolysis. Simultaneously, they can encapsulate and solubilize any aprepitant that forms, preventing its precipitation[12][13][14]. This avoids the need for surfactants like Polysorbate 80, which has been associated with hypersensitivity reactions[3].

  • Lyophilization (Freeze-Drying): For long-term storage, removing water via lyophilization is the most effective strategy to prevent hydrolysis. The commercial product, EMEND® for Injection, is a lyophilized powder that is reconstituted just before use[12].

Q3: The commercial formulation contains Polysorbate 80. Should I use it?

Polysorbate 80 is included in the innovator formulation specifically to solubilize the aprepitant degradant[3]. It forms micelles that entrap the hydrophobic aprepitant molecules, keeping them in solution.

  • When to Consider It: If you are developing a simple aqueous solution for short-term use and cannot use cyclodextrins, Polysorbate 80 is a proven option.

  • Reasons to Avoid It: There is a known risk of hypersensitivity and anaphylactic reactions associated with polysorbates[3]. For novel formulations, regulatory bodies often encourage exploring alternatives. Cyclodextrins are a leading alternative that can provide superior stability with a potentially better safety profile[12].

Q4: What is the best way to approach developing a stable liquid formulation?

Developing a stable, ready-to-use liquid formulation is challenging but possible. The following workflow provides a logical progression for troubleshooting.

Start Start: Solubility/Stability Issue (Precipitation Observed) Check_pH 1. pH Optimization Is pH controlled in the optimal range (e.g., 7.0-9.5)? Start->Check_pH Adjust_pH Adjust pH with buffer (e.g., Meglumine) and re-evaluate stability. Check_pH->Adjust_pH No Add_CD 2. Add Solubilizer Is a dual-function excipient present? Check_pH->Add_CD Yes Adjust_pH->Add_CD Incorporate_CD Incorporate Cyclodextrin (e.g., SBE-β-CD). Ratio (Drug:CD) is critical. Add_CD->Incorporate_CD No Check_Temp 3. Control Temperature Is the formulation stored at recommended temperature (e.g., 2-8°C)? Add_CD->Check_Temp Yes Incorporate_CD->Check_Temp Store_Cold Store refrigerated. Evaluate stability at 2-8°C and room temperature. Check_Temp->Store_Cold No Consider_Lyo 4. Long-Term Stability Needed? Consider Lyophilization to remove water. Check_Temp->Consider_Lyo Yes Store_Cold->Consider_Lyo End Stable Formulation Consider_Lyo->End

Caption: Troubleshooting Workflow for Fosaprepitant Formulation.

Section 3: Experimental Protocols

Here we provide foundational protocols for the preparation and analysis of fosaprepitant formulations. These should be adapted and validated for your specific application.

Protocol 1: Preparation of a Cyclodextrin-Based Aqueous Solution

This protocol describes the preparation of a test solution using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) to enhance stability.

Objective: To prepare a physically and chemically stable aqueous solution of fosaprepitant.

Materials:

  • Fosaprepitant Morpholine Hydrochloride (or Dimeglumine salt)

  • Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD), sodium salt

  • Water for Injection (WFI)

  • pH meter, calibrated

  • Sterile filters (0.22 µm)

  • Volumetric flasks and magnetic stirrer

Methodology:

  • Determine Ratios: The weight ratio of fosaprepitant to cyclodextrin is a critical parameter. Ratios between 1:10 and 1:85 (fosaprepitant:SBE-β-CD) have been explored[12]. Start with a mid-range ratio, for example, 1:30.

  • Prepare Cyclodextrin Solution: In a volumetric flask, weigh the required amount of SBE-β-CD. Add approximately 80% of the final volume of WFI and stir until the cyclodextrin is fully dissolved.

  • Dissolve API: Slowly add the accurately weighed fosaprepitant powder to the stirring cyclodextrin solution. Continue stirring until the API is completely dissolved. The solution should be clear.

  • pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to the target range (e.g., 9.0 - 11.0 for some cyclodextrin formulations) using a suitable buffer or pH modifier like meglumine or hydrochloric acid[6][12].

  • Final Volume: Add WFI to reach the final target volume and mix thoroughly.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • Stability Assessment: Store aliquots at various conditions (e.g., 2-8°C, 25°C) and evaluate for physical stability (visual inspection for haze/precipitate) and chemical stability (HPLC analysis for purity and degradants) at predefined time points[15].

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing an HPLC method to quantify fosaprepitant and its primary degradant, aprepitant. This method must be validated according to ICH guidelines[16].

Objective: To separate and quantify fosaprepitant from its degradation products.

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 or Phenyl analytical column (e.g., 250 mm x 4.6 mm, 3-5 µm particle size)[11][17]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., Ammonium or Potassium Dihydrogen Phosphate)[16][17]

  • Orthophosphoric Acid

Chromatographic Conditions (Example):

ParameterConditionRationale
Mobile Phase A Phosphate buffer (e.g., 0.5M NH₄H₂PO₄), pH adjusted to 2.2 with H₃PO₄ : Acetonitrile (80:20 v/v)[17]The acidic pH ensures protonation of the analytes for good peak shape on a C18 column.
Mobile Phase B Acetonitrile or Methanol:Acetonitrile (70:30 v/v)[17]Strong organic solvent for eluting the analytes.
Gradient Elution A time-based gradient from high aqueous (A) to high organic (B)Allows for the separation of the polar fosaprepitant from the very non-polar aprepitant.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25-35°C[11][17]Controls retention time reproducibility.
Detection Wavelength 210-220 nmRegion of good absorbance for both fosaprepitant and aprepitant.
Injection Volume 10-20 µL

System Suitability:

  • Tailing Factor: Should be ≤ 2.0 for the fosaprepitant peak.

  • Resolution: The resolution between the fosaprepitant and aprepitant peaks should be > 2.0.

  • Reproducibility: The relative standard deviation (%RSD) for replicate injections of a standard solution should be < 2.0%[10].

Section 4: Advanced Solubilization Strategies

For highly challenging formulations or specific delivery requirements, more advanced strategies may be necessary.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity[18]. While more commonly applied to the poorly soluble drug itself (aprepitant), nanosuspension principles can be adapted for prodrug formulations to control release and improve bioavailability[19][20].

  • Lipid-Based Formulations: For non-aqueous or specialized delivery systems, lipid-based approaches like Self-Emulsifying Drug Delivery Systems (SEDDS) can be explored[21][22]. These systems use a mixture of oils, surfactants, and co-solvents to keep the drug solubilized in a lipid matrix, which then forms a fine emulsion upon contact with aqueous fluids.

  • Amorphous Solid Dispersions: This involves dispersing the drug in a polymeric carrier in an amorphous state[23]. While more common for oral delivery of aprepitant, the principles of using polymers to inhibit crystallization and maintain a supersaturated state can be applied to parenteral formulations to prevent the precipitation of any aprepitant that forms[7][21].

cluster_0 Hydrophobic Cavity Drug Hydrophobic Drug (Aprepitant) Complex Inclusion Complex (Water-Soluble) Drug->Complex CD Cyclodextrin CD->Complex

Caption: Cyclodextrin Inclusion Complex Mechanism.

References

  • World Pharma Today. (2025, October 17).
  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Google Patents. (n.d.).
  • ResearchGate. (2025, July 8).
  • FOSAPREPITANT Product Monograph. (2015, January 8).
  • Smolecule. (2024, September 8). Buy Fosaprepitant Morpholine Hydrochloride.
  • WuXi AppTec DMPK. (2024, March 15).
  • R Discovery. (2025, October 4). Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review.
  • Omics Online. (2014, July 22). Physico-Chemical Stability of Mixtures of Fosaprepitant used in Clinical Practice.
  • PubChem - NIH. (n.d.). Fosaprepitant.
  • PubChem - NIH. (n.d.). Fosaprepitant Dimeglumine.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fosaprepitant.
  • Google Patents. (n.d.).
  • GIS SCIENCE JOURNAL. (2022). Analytical Method Development And Validation Of Fosaprepitant Dimeglumine By Rp-Hplc & Uv Spectroscopy.
  • Journal of Analytical & Bioanalytical Techniques. (n.d.). Physico-Chemical Stability of Mixtures of Fosaprepitant used in Clinical Practice.
  • Google Patents. (n.d.). US20110009362A1 - Solubility-enhanced forms of aprepitant and pharmaceutical compositions thereof.
  • Asian Journal of Chemistry. (2020, August 20).
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Google Patents. (n.d.).
  • FDA. (2019, September 15). Fosaprepitant for Injection Label.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2017, December 30). Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine.
  • Google Patents. (n.d.).
  • PubMed. (2023, July 15).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, September 15). Formulations and Evaluation of Fosaprepitant Liquid Injectable Dosage Form.
  • Human Journals. (2021, February 5). Non Aqueous Formulations and Evaluation of Fosaprepitant Liquid Injectable Dosage Form.
  • Google Patents. (n.d.). WO2020160083A1 - Process for preparing injectable fosaprepitant dimeglumine compositions having improved storage stability.
  • ResearchGate. (2026, February 10). An hplc method for qualitative and quantitative determination of fosaprepitant in Pharmaceutical products.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • OAText. (2016, December 12).
  • Pharmaceutical Technology. (2003, November 5).
  • Journal of Nanobiotechnology. (2022, December 19). Nanomedicine-based commercial formulations: current developments and future prospects.
  • ACS Publications. (n.d.). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers.
  • Journal of Nanobiotechnology. (2025, May 30). Nano-formulations in disease therapy: designs, advances, challenges, and future directions.
  • Drug Development and Industrial Pharmacy. (2012, May 2). Inclusion complex of aprepitant with cyclodextrin: evaluation of physico-chemical and pharmacokinetic properties.
  • PubMed. (2013, November 15). Inclusion complex of aprepitant with cyclodextrin: evaluation of physico-chemical and pharmacokinetic properties.
  • PubMed. (2025, July 21). Aprepitant: Review on Solubility Enhancement.
  • MDPI. (2015, June 19). Characterization and Pharmacokinetic Study of Aprepitant Solid Dispersions with Soluplus®.
  • MDPI. (n.d.). Characterization and Pharmacokinetic Study of Aprepitant Solid Dispersions with Soluplus.
  • ResearchGate. (2026, March 3). Preparation and In Vitro/In Vivo Evaluation of Aprepitant Nano/Micron Suspension for Long-Acting Sustained-Release Subcutaneous Injection.
  • MDPI. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • Google Patents. (n.d.). EP2582697A1 - Nanostructured aprepitant compositions, process for the preparation thereof and pharmaceutical compositions containing them.
  • Dove Medical Press. (n.d.). Nanopharmaceuticals (part 1): products on the market.

Sources

Optimization

Technical Support Center: Troubleshooting MS Baseline Noise in Fosaprepitant Morpholine Hydrochloride Detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific analytical challenges associated with Fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific analytical challenges associated with Fosaprepitant Morpholine Hydrochloride (CAS 1333998-27-8).

This compound is a critical intermediate and degradation impurity of the antiemetic prodrug fosaprepitant. Due to its basic morpholine ring, highly lipophilic fluorinated groups, and hydrochloride salt form, it presents unique challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), most notably severe baseline noise and signal suppression. This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a self-validating, high-sensitivity detection system.

Part 1: Diagnostic Q&A and Troubleshooting Guide

Q1: Why is my baseline exhibiting continuous high-frequency noise, masking the Fosaprepitant Morpholine peak? The Causality: Continuous background noise (often in the 105 to 106 cps range) is typically caused by mobile phase impurities or the use of inappropriate acidic additives[1]. Because Fosaprepitant Morpholine contains a highly basic morpholine ring, analysts often mistakenly use strong ion-pairing agents like Trifluoroacetic Acid (TFA) to prevent secondary interactions with column silanols. However, TFA causes severe ion suppression and elevated background noise in the mass spectrometer[2]. Furthermore, using standard HPLC-grade instead of LC-MS hypergrade solvents introduces low-molecular-weight contaminants that cluster with the morpholine amine[1]. The Solution: Replace TFA with 0.1% Formic Acid (FA) supplemented with 2–5 mM Ammonium Formate. This volatile buffer provides the necessary ionic strength to maintain sharp peak shapes while ensuring low MS background and preventing adduct formation[2].

Q2: I am experiencing random, sharp spikes in the baseline during the gradient. What causes this? The Causality: Random spiking is distinct from continuous noise and is often electrical or particulate in nature[3]. Because this specific analyte is a hydrochloride (HCl) salt, injecting high concentrations introduces a large plug of chloride ions into the system. When these ions enter the Electrospray Ionization (ESI) source, they can precipitate with mobile phase additives or cause micro-arcing (electrical discharges) at the capillary tip, resulting in sharp baseline spikes[4]. The Solution: Implement a divert valve strategy. Send the first 1.5 to 2.0 minutes of the LC effluent (containing the unretained chloride ions and salts) to waste before switching the flow to the mass spectrometer.

Q3: My signal-to-noise (S/N) ratio degrades over a sequence of injections, even though the baseline noise seems constant. How do I fix this? The Causality: This phenomenon indicates signal suppression rather than an absolute increase in baseline noise, often due to matrix effects or column bleed[1]. Fosaprepitant derivatives possess highly lipophilic moieties (e.g., trifluoromethyl and fluorophenyl groups). If the column is not adequately washed with a high-organic solvent at the end of each run, these lipophilic components or matrix residues accumulate. During subsequent runs, they co-elute with the analyte, competing for charge in the ESI source and suppressing the ionization efficiency[4]. The Solution: Incorporate a mandatory 2-minute high-organic wash step (95% Acetonitrile) at the end of your gradient to strip lipophilic residues, followed by a thorough re-equilibration phase.

Part 2: Quantitative Data & Optimization Parameters

The following table summarizes the quantitative impact of optimizing mobile phase and source parameters on the baseline noise and S/N ratio for Fosaprepitant Morpholine Hydrochloride.

Table 1: Impact of Analytical Parameters on MS Detection Metrics

Analytical ParameterSub-optimal ConditionOptimized ConditionQuantitative Effect on Baseline & S/N
Aqueous Additive 0.1% TFA0.1% FA + 2mM NH₄FcReduces background noise by ~10x; improves S/N by eliminating TFA suppression.
Organic Solvent HPLC-Grade MethanolLC-MS Grade AcetonitrileEliminates low-mass contaminant clustering; reduces baseline cps by 40%[1].
Divert Valve MS connected at 0.0 minDiverted to waste 0–1.5 minEliminates 100% of HCl-induced electrical spiking and ESI micro-arcing.
Column Wash 80% Organic max95% Organic for 2.0 minsRestores S/N ratio to >98% of initial injection value across a 100-sample sequence.

Part 3: Experimental Protocols

To ensure a self-validating system, follow this step-by-step methodology for the LC-MS/MS detection of Fosaprepitant Morpholine Hydrochloride.

Step 1: System Preparation and Cleaning
  • Purge the LC pumps with LC-MS grade Isopropanol for 15 minutes to remove any residual TFA or non-volatile salts from previous users.

  • Flush the system with LC-MS grade Water for 10 minutes, followed by the optimized mobile phases.

  • Clean the ESI source shield and capillary tip with a 50:50 Methanol:Water solution to remove precipitated chlorides[4].

Step 2: Mobile Phase Formulation
  • Mobile Phase A: Ultrapure water (Milli-Q, Type I) containing 0.1% Formic Acid and 2 mM Ammonium Formate. Prepare fresh daily to prevent microbial growth[4].

  • Mobile Phase B: LC-MS Grade Acetonitrile containing 0.1% Formic Acid.

Step 3: Chromatographic Separation
  • Column: Use a sub-2 µm C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm) to ensure sharp peak elution, which inherently improves the S/N ratio by concentrating the ion flux[1].

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 – 0.5 min: 10% B

    • 0.5 – 4.0 min: Linear ramp to 90% B

    • 4.0 – 6.0 min: Hold at 90% B (Critical wash step for lipophilic moieties)

    • 6.0 – 6.1 min: Return to 10% B

    • 6.1 – 8.0 min: Re-equilibration at 10% B

Step 4: MS/MS Detection Parameters (Positive ESI)
  • Divert Valve: Program the valve to direct effluent to Waste from 0.0 to 1.5 min (elution of HCl salt), and to the MS from 1.5 to 6.0 min .

  • MRM Transitions: Monitor the [M+H]+ precursor ion at m/z 438.3. Optimize collision energy (CE) to monitor the most abundant product ion (typically associated with the cleavage of the morpholine or ethoxy group).

  • Source Temperature: Set to 500°C to ensure complete desolvation of the highly aqueous initial mobile phase.

Part 4: Mechanistic Visualizations

RootCause A High Baseline Noise in MS Detection B Mobile Phase Contamination A->B C Ion Source Arcing/Precipitation A->C D Column Bleed & Matrix Effects A->D B1 Impure Solvents (e.g., HPLC grade) B->B1 B2 Inappropriate Additives (e.g., TFA) B->B2 C1 Chloride Accumulation (from HCl salt) C->C1 C2 High Buffer Conc. (>10 mM) C->C2 D1 Inadequate Wash Between Runs D->D1 D2 Phase Hydrolysis at Low pH D->D2

Root cause analysis of MS baseline noise in Fosaprepitant Morpholine detection.

Workflow Step1 Sample Prep (Desalting/SPE) Step2 Mobile Phase (MS-Grade, 0.1% FA) Step1->Step2 Step3 Chromatography (UPLC, C18, Gradient) Step2->Step3 Step4 ESI Source (Optimized Temp/Gas) Step3->Step4 Step5 MS/MS Detection (MRM Mode) Step4->Step5

Optimized LC-MS/MS workflow to maximize S/N ratio and minimize baseline noise.

References

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online.[Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.[Link]

  • 5 Ways to Approach Baseline Issues. Chromatography Today.[Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Removing Residual Morpholine from Fosaprepitant Hydrochloride

Audience: Researchers, Process Chemists, and Drug Development Professionals Topic: Resolving trace morpholine contamination in Fosaprepitant Hydrochloride API synthesis. Part 1: Introduction & Mechanistic Overview Fosapr...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Topic: Resolving trace morpholine contamination in Fosaprepitant Hydrochloride API synthesis.

Part 1: Introduction & Mechanistic Overview

Fosaprepitant is a neurokinin-1 (NK1) receptor antagonist prodrug utilized to prevent chemotherapy-induced nausea and vomiting[1]. During its synthesis, morpholine or its derivatives are frequently utilized as critical building blocks or reaction solvents to construct the core morpholine ring of the aprepitant scaffold[2][3][4].

However, residual morpholine is a significant regulatory concern due to its toxicity and must be strictly controlled under ICH Q3C guidelines for residual solvents[5]. Purging morpholine from the final Fosaprepitant Hydrochloride API is notoriously difficult due to strong intermolecular interactions. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve <50 ppm residual morpholine.

Part 2: Troubleshooting FAQs

Q1: Why does morpholine resist standard vacuum drying and persist in the Fosaprepitant Hydrochloride crystal lattice? A1: The persistence of morpholine is driven by thermodynamic salt formation, not simple physical entrapment. Morpholine is a fairly strong secondary amine base with a pKa of approximately 8.36 to 8.49[6][7][8]. In contrast, Fosaprepitant contains an acidic monophosphonate group (pKa ~4.92) and is formulated as a hydrochloride salt[9][10][11]. During crystallization, residual morpholine acts as a competing base, forming a stable morpholinium-phosphonate salt or morpholine hydrochloride complex. Because these ionic salts have negligible vapor pressure, standard vacuum drying is entirely ineffective.

Q2: Should I attempt to purge morpholine at the final API stage or during intermediate processing? A2: It is exponentially more efficient to purge morpholine at the Dibenzyl Fosaprepitant intermediate stage[3][12]. Once the phosphonate group is deprotected to form the final API, the molecule becomes highly polar and amphoteric, making liquid-liquid extraction (LLE) nearly impossible without severe yield loss. At the dibenzyl-protected stage, the acidic phosphonate is masked, rendering the intermediate highly lipophilic. This allows you to exploit the pKa gap: washing the organic layer with a mildly acidic aqueous solution (pH 5.5–6.0) protonates the morpholine (driving it into the aqueous waste) while the neutral, protected intermediate remains safely in the organic phase.

Q3: If I must reduce morpholine in the final Fosaprepitant Hydrochloride, what is the best crystallization strategy? A3: You must use an anti-solvent crystallization strategy that thermodynamically favors the dissolution of morpholine hydrochloride while forcing the API to precipitate. A Methanol / Methyl tert-butyl ether (MTBE) system is highly recommended. Morpholine hydrochloride is highly soluble in methanol, ensuring it remains in the mother liquor, while the addition of MTBE selectively crashes out the Fosaprepitant Hydrochloride. Avoid non-polar solvent washes (like pure heptane), as they will cause the morpholine salt to co-precipitate.

Q4: What analytical technique is recommended for tracking morpholine at ppm levels? A4: Morpholine lacks a strong UV chromophore, making standard HPLC-UV methods unreliable for trace analysis. The industry standard for quantifying residual morpholine in Fosaprepitant is Gas Chromatography with Flame Ionization Detection (GC-FID) using a polar column (e.g., DB-WAX) or LC-MS/MS[13].

Part 3: Quantitative Data & Solvent Efficacy

The following table summarizes the partitioning behavior of morpholine and Fosaprepitant across various solvent systems to guide your purification strategy.

Solvent SystemMorpholine (HCl/Freebase) SolubilityFosaprepitant (API/Int.) SolubilityPurge EfficiencyMechanistic Recommendation
Water (pH 5.5 - 6.0) Very High (Protonated)Very Low (Protected Int.)Excellent Primary LLE purge for Dibenzyl Fosaprepitant intermediate.
Methanol / MTBE High (in MeOH)Low (in MTBE)Excellent Primary anti-solvent crystallization for final API.
Isopropyl Alcohol (IPA) ModerateLowGood Effective for kinetic reslurrying of the final API.
Ethyl Acetate / Heptane LowLowPoor Avoid. Causes morpholine to co-precipitate with the API.

Part 4: Visualizations of Purification Logic

Workflow Start Crude Synthesis Mixture (Contains Morpholine) Split Purge Strategy Selection Start->Split IntStage Stage 1: Dibenzyl Fosaprepitant (Protected Intermediate) Split->IntStage Preferred Route APIStage Stage 2: Fosaprepitant HCl (Deprotected API) Split->APIStage Rescue Purge Route AcidWash LLE: Aqueous Wash (pH 5.5) Morpholine -> Aqueous Waste IntStage->AcidWash AcidWash->APIStage Deprotection & Salt Formation Cryst Crystallization: MeOH / MTBE Morpholine -> Mother Liquor APIStage->Cryst PureAPI High-Purity Fosaprepitant HCl (< 50 ppm Morpholine) Cryst->PureAPI

Figure 1: Decision tree and workflow for purging morpholine during Fosaprepitant synthesis.

PartitionLogic pH Aqueous Wash pH 5.5 - 6.0 Morpholine Morpholine (Impurity) pKa = 8.36 Becomes Protonated (+) pH->Morpholine FosaInt Dibenzyl Fosaprepitant No Acidic Protons Remains Neutral (0) pH->FosaInt AqLayer Partitions to Aqueous Layer (Waste) Morpholine->AqLayer High Water Solubility OrgLayer Partitions to Organic Layer (Product) FosaInt->OrgLayer High Lipid Solubility

Figure 2: Mechanistic logic of pH-modulated liquid-liquid extraction for morpholine removal.

Part 5: Detailed Experimental Protocols

Protocol 1: pH-Modulated Liquid-Liquid Extraction (Intermediate Stage)

Objective: Remove morpholine from the Dibenzyl Fosaprepitant intermediate prior to final deprotection.

  • Dissolution: Dissolve crude Dibenzyl Fosaprepitant in Ethyl Acetate (EtOAc) at a concentration of 100 mg/mL. Ensure complete dissolution by gentle warming (30°C) if necessary.

  • Buffer Preparation: Prepare a 0.1 M Sodium Phosphate buffer and adjust the pH to 5.5 using dilute Phosphoric acid.

  • Extraction: Add the pH 5.5 buffer to the organic phase in a 1:1 (v/v) ratio.

  • Agitation: Vigorously stir the biphasic mixture for 15 minutes. Causality note: Vigorous mixing is required to ensure the morpholine free base at the solvent interface fully interacts with the acidic aqueous phase and protonates.

  • Phase Separation: Allow the layers to settle for 20 minutes. Discard the lower aqueous layer (containing the morpholine salt).

  • Secondary Wash: Repeat the extraction with a fresh volume of pH 5.5 buffer to ensure >99% clearance of morpholine.

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Anti-Solvent Crystallization (Final API Stage)

Objective: Rescue purge of morpholine from the deprotected Fosaprepitant Hydrochloride API.

  • Primary Dissolution: Suspend the crude Fosaprepitant Hydrochloride API in minimal Methanol (approx. 5-7 volumes) at 45°C until a clear solution is obtained. Causality note: Methanol is selected because it strongly solvates both the API and the morpholine hydrochloride impurity.

  • Polishing Filtration: Pass the hot solution through a 0.22 µm PTFE filter to remove any insoluble particulate matter.

  • Anti-Solvent Addition: Transfer the filtrate to a crystallizer. While maintaining moderate agitation (150 rpm), slowly add Methyl tert-butyl ether (MTBE) dropwise over 2 hours (target ratio: 1 part MeOH to 4 parts MTBE).

  • Nucleation and Aging: As the MTBE concentration increases, the API will begin to nucleate. Once the addition is complete, cool the suspension to 0–5°C at a rate of 10°C/hour. Age the slurry at 0–5°C for 4 hours. Causality note: Slow cooling prevents the entrapment of the morpholine-rich mother liquor within the crystal lattice.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with a pre-chilled (0°C) mixture of MeOH/MTBE (1:5 v/v). Do not wash with pure non-polar solvents.

  • Drying: Dry the isolated crystals in a vacuum oven at 40°C for 12 hours.

References

  • Fosaprepitant Impurities and Related Compound - Veeprho. Available at: [Link]

  • Synthesis method of fosaprepitant dimeglumine (CN103204878A) - Google Patents.
  • Preparation of morpholine derivatives (WO2009106486A1) - Google Patents.
  • IVEMEND, INN-fosaprepitant dimeglumine - European Medicines Agency (EMA). Available at: [Link]

  • Fosaprepitant dimeglumine intermediate (EP2303901B2) - Google Patents.
  • Morpholine | C4H9NO | CID 8083 - PubChem (NIH). Available at: [Link]

  • Fosaprepitant for injection - Merck Canada. Available at:[Link]

  • MORPHOLINE - Ataman Kimya. Available at:[Link]

  • Product Monograph - EMEND IV - Health Canada. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Fosaprepitant Dimeglumine HPLC Analysis

Welcome to the Technical Support Center for Fosaprepitant salt analysis. Fosaprepitant dimeglumine is a water-soluble, phosphorylated prodrug of the antiemetic aprepitant[1][2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fosaprepitant salt analysis. Fosaprepitant dimeglumine is a water-soluble, phosphorylated prodrug of the antiemetic aprepitant[1][2]. Due to its ionizable phosphate group and its susceptibility to hydrolysis, achieving reproducible High-Performance Liquid Chromatography (HPLC) or UHPLC results requires strict control over both chemical and mechanical variables[1][3].

This guide provides researchers and analytical scientists with field-proven diagnostic workflows, causality-based FAQs, and self-validating protocols to resolve retention time (RT) shifts during routine analysis or method development.

Diagnostic Workflow for Retention Time Shifts

Before altering your method, you must determine whether the RT shift is caused by a mechanical system failure or a chemical selectivity change . The following diagnostic tree relies on the void volume ( t0​ ) marker to isolate the root cause[4].

Workflow A Observe RT Shift in Fosaprepitant B Inject Unretained Marker Check Void Volume (t0) A->B C t0 is Unstable (Mechanical Issue) B->C Yes D t0 is Stable (Chemical Issue) B->D No E Check Pump Seals, Valves & Flow Rate C->E F Check Buffer pH & Ion-Pair Equilibration D->F G Check Sample Degradation (Aprepitant Formation) D->G

Diagnostic workflow for isolating mechanical vs. chemical causes of HPLC retention time shifts.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does the retention time of Fosaprepitant drift gradually over multiple injections, even though system pressure is stable?

A: Gradual drift with a stable system pressure is almost always a chemical equilibration issue. Fosaprepitant contains a highly polar phosphate moiety. Its ionization state is dictated by the mobile phase pH, which is typically buffered to highly acidic conditions (e.g., pH 2.2 with ammonium dihydrogen phosphate or pH 3.1 with potassium dihydrogen phosphate) using orthophosphoric acid[1][2].

If the buffer is improperly mixed, or if volatile additives evaporate over time, the pH will drift. A shift of even 0.1 pH units alters the ratio of ionized to unionized phosphate groups, changing the compound's hydrophobicity and causing the RT to drift. Furthermore, if your method utilizes an ion-pairing reagent (like tetrabutylammonium hydrogen sulfate)[3], the column requires extensive equilibration (often >20 column volumes). Injecting samples before the stationary phase is fully saturated with the ion-pairing reagent will result in a gradual decrease in RT as the phase dynamically changes during the run[5].

Q2: How do I definitively distinguish between a column degradation issue and a pump/flow rate issue?

A: You can self-validate the cause by analyzing the Retention Time Ratio (RTR) and the Peak Area Ratio (PAR) between a normal chromatogram and the problematic one[4].

  • Check the Void Volume ( t0​ ): Inject an unretained marker (like uracil). If t0​ fluctuates proportionally with the Fosaprepitant peak, you have a flow rate instability (e.g., a micro-leak in the pump seals or a faulty check valve)[4].

  • Analyze Peak Area Causality: If the flow rate has decreased, the analyte moves through the detector flow cell more slowly. The detector captures more data points across the peak, causing the Peak Area to increase, while the Peak Height remains relatively constant[4]. If your RT increases and your Peak Area simultaneously increases, the causality points directly to a flow rate drop[4]. If RT shifts but area remains constant, suspect column chemistry or mobile phase selectivity changes[4].

Q3: Why am I seeing an abrupt shift in RT accompanied by a new, late-eluting peak?

A: This is a classic hallmark of sample degradation. Fosaprepitant is an unstable prodrug that readily hydrolyzes into its parent compound, aprepitant, under acidic, thermal, or high-humidity stress[1][3]. Because aprepitant lacks the hydrophilic phosphate group, it is significantly more hydrophobic than fosaprepitant[3]. In a reverse-phase system, this loss of polarity causes aprepitant to interact much more strongly with the C18 or C8 stationary phase, resulting in a much later elution time[3]. To prevent this, ensure your autosampler is actively cooled to 5°C[3] and prepare fresh samples daily.

Quantitative Troubleshooting Matrix

Use the following data matrix to rapidly correlate your observed chromatographic symptoms with their precise mechanical or chemical causes.

Chromatographic SymptomVoid Volume ( t0​ ) StatusPeak Area StatusPrimary Root CauseRecommended Corrective Action
Proportional RT Increase Unstable (Delayed)IncreasedFlow rate drop (Pump leak or check valve failure)[4]Perform leak test; replace pump seals and purge system[6].
Gradual RT Decrease StableConstantIon-pair reagent depletion or stationary phase collapse[5]Flush with 20 column volumes of mobile phase; replace column if aged[5].
Random RT Fluctuations StableConstantBuffer pH drift or proportioning valve malfunction[4]Remake buffer (adjust pH before adding organics); use premixed isocratic lines[5].
Abrupt RT Shift + Late Peak StableDecreased (for main peak)Hydrolytic degradation to Aprepitant[3]Prepare fresh sample; set autosampler thermostat to 5°C[3].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your results, implement these standardized protocols. They are designed to be self-validating, meaning the success of the procedure is proven by the system's own metrics.

Protocol 1: Standardized Mobile Phase Preparation & Equilibration

Objective: Eliminate pH-induced retention time drift by standardizing buffer preparation.

  • Aqueous Buffer Preparation: Weigh the exact mass of your buffer salt (e.g., 0.1 M potassium dihydrogen phosphate) and dissolve it entirely in HPLC-grade water[2].

  • Precise pH Adjustment: Submerge a calibrated pH probe into the purely aqueous buffer. Add 1% orthophosphoric acid dropwise until the target pH (e.g., 3.10 ± 0.05) is reached[2][7].

    • Causality Note: Never adjust the pH after adding organic modifiers (like Acetonitrile). Organic solvents alter the dielectric constant of the solution, causing false readings on the pH meter and leading to irreproducible ionization of the fosaprepitant phosphate group[5].

  • Solvent Mixing & Filtration: Mix the pH-adjusted buffer with the organic modifier (e.g., 40:60 Buffer:Acetonitrile)[2][7]. Filter the final mixture through a 0.45 µm or 0.22 µm membrane[7][8].

  • System Purging: Purge all active solvent lines to waste for at least 5 system volumes to displace any residual solvents from previous methods that could alter selectivity[9].

  • Validation Step: Monitor the baseline absorbance and system pressure. The system is validated as "equilibrated" only when the pressure ripple is < 1% and the UV baseline drift is < 1 mAU/hour.

Protocol 2: System Diagnostic for Flow Rate vs. Chemistry

Objective: Use system data to definitively diagnose the cause of an RT shift.

  • Inject Void Marker: Prepare a 10 µg/mL solution of an unretained marker (e.g., uracil or thiourea) in the sample diluent.

  • Execute Run: Inject the marker using your standard Fosaprepitant method parameters.

  • Calculate Metrics:

    • Record the void time ( t0​ ).

    • Calculate the Retention Time Ratio (RTR): RTR=RToriginal​RTproblem​​ [4].

  • Validation Step: Compare the t0​ of the current run to the t0​ of the original validated method. If t0​ has shifted by the same percentage as the RTR, the issue is definitively mechanical (flow rate)[4]. If t0​ is identical but the Fosaprepitant RT has shifted, the issue is definitively chemical (pH, column degradation, or sample matrix)[4].

References

  • Analytical Method Development And Validation Of Fosaprepitant Dimeglumine By Rp-Hplc & Uv Spectroscopy GIS Science Journal / mlcpharmacy.edu.in
  • Quality by design approach has been used to develop simple, rapid, sensitive gradient RP-HPLC stability indicating method for fosaprepitant dimeglumine Asian Publication Corpor
  • Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formul
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide Timberline Instruments
  • Video Notes LC Troubleshooting Series Retention Time Shifts Agilent Technologies
  • Troubleshooting Retention Time Changes in (U)
  • UPLC and HPLC retention time shifts W
  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips MTC USA
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • An HPLC method for qualitative and quantitative determination of fosaprepitant in Pharmaceutical products ResearchG

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Reference Data & Comparative Studies

Validation

Comparative Bioavailability Analysis: Fosaprepitant Morpholine Hydrochloride vs. Oral Aprepitant

A Guide for Researchers and Drug Development Professionals This guide provides an in-depth comparison of the bioavailability and pharmacokinetic profiles of intravenous (IV) fosaprepitant and oral aprepitant. As the fiel...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

This guide provides an in-depth comparison of the bioavailability and pharmacokinetic profiles of intravenous (IV) fosaprepitant and oral aprepitant. As the field of antiemetic therapy evolves, understanding the distinct characteristics of a prodrug and its active oral counterpart is critical for optimizing clinical trial design and therapeutic application, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).

Introduction: The Clinical Need and Molecular Relationship

Aprepitant is a potent and selective antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1][2] Its mechanism involves blocking the binding of substance P, a key neuropeptide involved in the vomiting reflex, at NK1 receptors located in the central and peripheral nervous systems.[1][3] This action is highly effective in preventing both the acute and delayed phases of CINV.[4][5]

While the oral formulation of aprepitant has been a cornerstone of antiemetic regimens, its clinical utility can be limited in patients who are unable to tolerate oral medications due to active vomiting, mucositis, or other gastrointestinal complications associated with chemotherapy.[6] To address this, fosaprepitant, a water-soluble N-phosphoryl prodrug of aprepitant, was developed for intravenous administration.[7][8]

Upon intravenous infusion, fosaprepitant is rapidly and extensively converted into aprepitant by ubiquitous phosphatases found in the liver, kidneys, lungs, and other tissues.[5][9][10][11] Consequently, the antiemetic effects of fosaprepitant are entirely attributable to the resulting aprepitant.[9][10][12] This guide will dissect the critical differences in how these two formulations deliver the active moiety, aprepitant, into systemic circulation.

The Prodrug Conversion Pathway

The fundamental difference between the two agents lies in their route of administration and subsequent metabolic activation. Oral aprepitant must undergo gastrointestinal absorption, whereas IV fosaprepitant bypasses this step entirely, leading to a more direct and immediate availability of the active compound.

The conversion of fosaprepitant is a swift and efficient enzymatic process. Plasma levels of the parent prodrug, fosaprepitant, are typically below the level of detection within 30 minutes after the completion of an infusion.[9][11][13] This rapid transformation ensures that therapeutic concentrations of aprepitant are achieved quickly.

G cluster_IV Intravenous Administration cluster_Systemic Systemic Circulation cluster_Target Target Site (CNS) Fosaprepitant Fosaprepitant (Water-Soluble Prodrug) Aprepitant_Active Aprepitant (Active Moiety) Fosaprepitant->Aprepitant_Active Rapid conversion by ubiquitous phosphatases (t½ ≈ 2.3 min) NK1_Receptor NK1 Receptor Blockade Aprepitant_Active->NK1_Receptor Crosses Blood-Brain Barrier

Caption: Metabolic conversion of IV fosaprepitant to its active form, aprepitant.

Comparative Pharmacokinetic (PK) Profiles

The route of administration dictates the fundamental differences in the pharmacokinetic profiles of aprepitant derived from the two formulations. Intravenous administration of fosaprepitant circumvents the complexities of oral absorption and first-pass metabolism, leading to 100% bioavailability of the active aprepitant.

Data Summary: Aprepitant vs. Fosaprepitant-derived Aprepitant

The following table summarizes the key pharmacokinetic parameters. It is crucial to note that for fosaprepitant, the parameters describe the resulting aprepitant in circulation.

ParameterOral AprepitantIV Fosaprepitant (yielding Aprepitant)Causality and Rationale
Route of Admin. OralIntravenousOral route requires absorption through the GI tract; IV administration delivers the drug directly into the bloodstream.
Absolute Bioavailability ~60-65%[3][14]100% (by definition)IV administration bypasses absorption and first-pass metabolism, ensuring the entire dose reaches systemic circulation after conversion.
Time to Peak (Tmax) ~4 hours[3][4]~30 minutes post-infusion[1][5]IV infusion and rapid conversion lead to much faster attainment of maximum plasma concentration compared to oral absorption.
Protein Binding >95%[2][9]>95%[10]Once converted, the resulting aprepitant has the same high affinity for plasma proteins regardless of its origin.
Volume of Dist. (Vdss) ~70 L[2][3][9]~70-82 L[5][10]The distribution of aprepitant throughout the body is consistent once it is in the systemic circulation.
Metabolism Extensively by CYP3A4; minor by CYP1A2, CYP2C19[3][9]Extensively by CYP3A4; minor by CYP1A2, CYP2C19[7][15]The metabolic pathways for aprepitant are identical, irrespective of the initial formulation administered.
Terminal Half-Life (t½) ~9-13 hours[3][4][14]~9-13 hours[4][10]The elimination rate of aprepitant from the body is an intrinsic property of the molecule itself.
Bioequivalence: The Critical Link

The primary goal of the IV prodrug is to deliver a therapeutically equivalent amount of the active drug as the established oral dose. Clinical studies have been designed specifically to demonstrate this bioequivalence. Key findings include:

  • An intravenous dose of 115 mg of fosaprepitant is bioequivalent to a 125 mg oral dose of aprepitant based on the area under the concentration-time curve (AUC).[6][16][17][18]

  • Similarly, studies have established the bioequivalence of a single 150 mg IV dose of fosaprepitant and a single 165 mg oral dose of aprepitant .[17]

These bioequivalence findings are pivotal, as they allow for the substitution of the oral dose with the corresponding IV dose on day 1 of chemotherapy, ensuring comparable systemic exposure to aprepitant.[9][10]

Standard Protocol: A Two-Period Crossover Bioequivalence Study

To experimentally validate the comparative bioavailability and establish bioequivalence, a standardized clinical trial design is employed. The self-validating nature of the crossover design, where each subject acts as their own control, minimizes inter-individual variability.

Step-by-Step Methodology
  • Subject Enrollment: A cohort of healthy adult volunteers is recruited. Subjects undergo screening to ensure they meet all inclusion and exclusion criteria.[19]

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Sequence A: Oral then IV; Sequence B: IV then Oral).

  • Treatment Period 1:

    • Subjects in Sequence A receive a single oral dose of aprepitant (e.g., 125 mg) under fasted conditions.

    • Subjects in Sequence B receive a single intravenous infusion of fosaprepitant (e.g., 115 mg over 15-20 minutes).

  • Pharmacokinetic Sampling: Serial blood samples are collected from each subject at predetermined intervals (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

  • Washout Period: A washout period of at least 7 days is enforced between treatments to ensure complete elimination of the drug from the previous period.

  • Treatment Period 2 (Crossover):

    • Subjects in Sequence A now receive the single IV infusion of fosaprepitant.

    • Subjects in Sequence B now receive the single oral dose of aprepitant.

  • Pharmacokinetic Sampling: The same blood sampling schedule from Period 1 is repeated.

  • Bioanalytical Analysis: Plasma is harvested from all blood samples. The concentration of aprepitant is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Key pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated for each subject for each formulation. Statistical analysis is performed on the log-transformed AUC and Cmax data. Bioequivalence is established if the 90% confidence intervals for the geometric mean ratio (IV/Oral) of these parameters fall within the standard regulatory range of 80-125%.[6]

G cluster_Setup Study Setup cluster_Period1 Period 1 cluster_Period2 Period 2 (Crossover) cluster_Analysis Analysis Recruit Recruit Healthy Volunteers Randomize Randomize into Sequence A & B Recruit->Randomize Admin_A1 Seq A: Oral Aprepitant Randomize->Admin_A1 Admin_B1 Seq B: IV Fosaprepitant Randomize->Admin_B1 Sample1 Serial Blood Sampling Admin_A1->Sample1 Admin_B1->Sample1 Washout Washout Period (≥7 days) Sample1->Washout Admin_A2 Seq A: IV Fosaprepitant Washout->Admin_A2 Admin_B2 Seq B: Oral Aprepitant Washout->Admin_B2 Sample2 Serial Blood Sampling Admin_A2->Sample2 Admin_B2->Sample2 LCMS LC-MS/MS Analysis of Aprepitant Sample2->LCMS PK_Calc Calculate PK Parameters (AUC, Cmax) LCMS->PK_Calc Stats Statistical Analysis (90% CI for Ratio) PK_Calc->Stats

Caption: Workflow for a two-period crossover bioequivalence study.

Conclusion and Clinical Significance

Fosaprepitant successfully achieves its objective as an intravenous prodrug for aprepitant. It provides 100% bioavailability of the active moiety, delivering therapeutically equivalent systemic exposure to its oral counterpart at corresponding doses.

  • Fosaprepitant's primary advantage is its utility in patients who cannot tolerate oral administration, ensuring that these high-risk individuals can still receive the benefits of NK1 receptor antagonism for CINV prevention.[16][20][21] Its rapid achievement of peak plasma concentrations provides a theoretical advantage in controlling acute emesis.

  • Oral aprepitant's advantage lies in its convenience for outpatient use and for the multiday regimens required to prevent delayed CINV on days 2 and 3 post-chemotherapy.

The choice between fosaprepitant and aprepitant is therefore not one of superior bioavailability in a clinical efficacy sense—as they are designed to be bioequivalent—but rather one of clinical necessity and logistical convenience. The development of fosaprepitant represents a critical life-cycle extension for aprepitant, broadening its applicability and ensuring continuity of care for vulnerable patient populations.

References

  • Pharmacokinetic evaluation of fosaprepitant dimeglumine - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Aprepitant- A Novel Drug to Prevent Cancer Chemotherapy Induced Nausea and Vomiting - JK Science. (n.d.). JK Science. [Link]

  • What is the mechanism of Fosaprepitant Dimeglumine? (2024, July 17). Patsnap Synapse. [Link]

  • AusPAR Emend Aprepitant. (2012, November 12). Therapeutic Goods Administration (TGA). [Link]

  • Gay, R., & Gebre, M. (n.d.). Oral antiemetics – aprepitant (Chapter 100). In The Essence of Analgesia and Analgesics. [Link]

  • A pharmacokinetic and pharmacodynamic review of single-dose fosaprepitant 150 mg. (2011, July 25). Taylor & Francis Online. [Link]

  • Aprepitant, Fosaprepitant Dimeglumine Monograph for Professionals. (2024, November 10). Drugs.com. [Link]

  • Di Pietro, A., et al. (2019, December 15). Relative bioavailability of an extemporaneously prepared aprepitant oral suspension in healthy adults. PubMed. [Link]

  • (fosaprepitant dimeglumine) for Injection. (n.d.). accessdata.fda.gov. [Link]

  • Radhakrishnan, V. (2021, June 8). Drug Review: Fosaprepitant. Indian Journal of Medical and Paediatric Oncology. [Link]

  • Pharmacokinetic evaluation of fosaprepitant dimeglumine. (n.d.). ResearchGate. [Link]

  • FOSAPREPITANT Product Monograph. (2015, January 8). [Link]

  • Fosaprepitant – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Fosaprepitant. (n.d.). [Link]

  • A Study to Assess the Bioequivalence of Aprepitant and Fosaprepitant and the Effect of Food on Aprepitant Bioavailability (0869-165). (n.d.). ClinicalTrials.gov. [Link]

  • Study on the Effectiveness of Aprepitant and Fosaprepitant in Preventing Nausea and Vomiting in Children Undergoing Chemotherapy. (2025, December 12). Clinicaltrials.eu. [Link]

  • A Study to Assess the Bioequivalence of Aprepitant and Fosaprepitant and the Effect of Food on Aprepitant Bioavailability (0869-165). (2015, January 28). ClinicalTrials.Veeva. [Link]

  • Comparative Study of Fosaprepitant and Aprepitant for the Prevention of Chemotherapy-induced Nausea and Vomiting in Pediatric Caner Patients. (n.d.). ClinicalTrials.gov. [Link]

  • Fosaprepitant versus aprepitant in the prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based chemotherapy: a multicenter, randomized, double-blind, double-simulated, positive-controlled phase III trial. (n.d.). Annals of Translational Medicine. [Link]

  • Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Advances in Clinical and Experimental Medicine. (2023, April 7). [Link]

  • Comparison of oral aprepitant and intravenous fosaprepitant for prevention of chemotherapy-induced nausea and vomiting in pediatric oncology patients: a randomized phase III trial. (2024, January 29). PubMed. [Link]

  • Formulations of fosaprepitant and aprepitant. (n.d.).
  • Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Bioequivalence of HTX-019 (aprepitant IV) and fosaprepitant in healthy subjects. (2018, March 1). Dovepress. [Link]

  • Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea. (n.d.). Semantic Scholar. [Link]

  • Comparison of oral aprepitant and intravenous fosaprepitant for prevention of chemotherapy-induced nausea and vomiting in pediatric oncology patients: a randomized phase III trial. (2024, January 29). Translational Pediatrics. [Link]

  • Comparison of oral aprepitant and intravenous fosaprepitant for prevention of chemotherapy-induced nausea and vomiting in pediatric oncology patients: a randomized phase III trial - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Tolerability of Fosaprepitant and Bioequivalency to Aprepitant in Healthy Subjects. (n.d.). ResearchGate. [Link]

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Sources

Comparative

Advanced Impurity Profiling: Fosaprepitant Morpholine Hydrochloride vs. USP Standards

Executive Summary Fosaprepitant dimeglumine is a water-soluble, phosphorylated prodrug of aprepitant, widely utilized as a neurokinin-1 (NK-1) receptor antagonist for the prevention of chemotherapy-induced nausea and vom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fosaprepitant dimeglumine is a water-soluble, phosphorylated prodrug of aprepitant, widely utilized as a neurokinin-1 (NK-1) receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting (CINV)[1]. Because it is administered intravenously, rigorous control of its impurity profile is a critical regulatory requirement[2]. Among its related substances, Fosaprepitant Morpholine Hydrochloride (CAS 1333998-27-8), also known as Aprepitant Impurity 8 HCl, stands out as a primary process-related intermediate and a major degradation product[3].

This guide provides an objective, data-driven comparison between utilizing high-purity, isolated reference standards of Fosaprepitant Morpholine Hydrochloride versus relying on traditional United States Pharmacopeia (USP) system suitability mixtures for impurity profiling. By examining the mechanistic origins of this impurity and detailing a self-validating High-Performance Liquid Chromatography (HPLC) protocol, this document equips analytical scientists with the causal logic necessary to optimize their chromatographic workflows.

Mechanistic Grounding: The Origin of the Morpholine Impurity

To effectively profile an impurity, one must first understand its chemical origin. The synthesis of aprepitant (and subsequently fosaprepitant) involves the stereoselective construction of a morpholine core—specifically, (2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine[]. In the final synthetic steps, a triazolinone side chain is appended to the nitrogen of this morpholine core[5].

During formulation, storage, or under hydrolytic stress, the triazolinone ring is susceptible to cleavage[6]. When this degradation occurs, the molecule reverts to the morpholine core, generating the Fosaprepitant Morpholine impurity.

Pathway A Fosaprepitant (Prodrug) B Aprepitant (Active API) A->B Hydrolysis (In Vivo / Stress) C Morpholine Core (Impurity 8 HCl) B->C Degradation D Triazolinone Ring Cleavage D->C

Fig 1: Degradation pathway of Fosaprepitant yielding the morpholine core impurity.

Comparative Analysis: High-Purity Standards vs. USP Monograph

Standard USP monographs for complex APIs often utilize a "System Suitability Mixture" containing the API spiked with trace amounts of known impurities[7]. In these methods, impurities are identified primarily by their Relative Retention Time (RRT) compared to the main API peak.

While sufficient for routine Quality Control (QC) batch release, relying solely on RRT presents significant limitations during early-phase drug development, forced degradation studies, and rigorous analytical method validation. Utilizing a fully characterized, high-purity reference standard of Fosaprepitant Morpholine Hydrochloride provides superior analytical autonomy.

Table 1: Performance Comparison of Profiling Approaches
Analytical ParameterUSP System Suitability MixtureHigh-Purity Morpholine HCl Standard
Identification Method Relative Retention Time (RRT)Absolute Retention Time (RT) & Spiking
Quantification Basis Area Normalization (% Area)External Standard Calibration (% w/w)
LOD / LOQ Determination Estimated via Signal-to-Noise (S/N)Precisely calculated via linearity curve
Method Transferability Highly dependent on column age/brandRobust; independent of minor RRT shifts
Regulatory Confidence Standard complianceExceeds ICH Q2(R1) validation requirements

Experimental Protocol: HPLC-Based Impurity Profiling

The following protocol outlines a stability-indicating Reversed-Phase HPLC (RP-HPLC) method optimized for the baseline separation of Fosaprepitant and its morpholine impurity[7].

Scientific Causality: Mobile Phase Selection

The morpholine secondary amine in the impurity has a predicted pKa of approximately 6.93[8]. If the chromatographic mobile phase is maintained near neutral pH, the amine will exist in a state of partial ionization. This leads to secondary interactions with residual silanol groups on the silica-based C18 stationary phase, resulting in severe peak tailing and poor resolution. The Solution: By utilizing a highly acidic mobile phase (pH 3.0), the morpholine nitrogen is fully protonated, ensuring rapid mass transfer, sharp peak symmetry (Tailing Factor < 1.5), and a robust self-validating system.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10 mg of the high-purity Fosaprepitant Morpholine Hydrochloride standard and dissolve in 100 mL of diluent (Water:Acetonitrile, 50:50 v/v) to create a 100 µg/mL stock solution.

  • Sample Preparation: Dissolve Fosaprepitant API in the diluent to a working concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 or Phenyl-hexyl, 250 mm × 4.6 mm, 3 µm particle size[7].

    • Mobile Phase A: 0.1% Phosphoric acid in water (Adjusted to pH 3.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient Program: 0-5 min (20% B), 5-25 min (Linear ramp to 80% B), 25-30 min (Hold 80% B), 30-35 min (Return to 20% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm[7].

    • Injection Volume: 20 µL.

  • System Suitability Testing (SST): Inject the standard solution six times. The protocol validates itself if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the Tailing Factor is ≤ 1.5, and the Resolution (Rs) between Fosaprepitant and the Morpholine impurity is ≥ 1.5[7].

Workflow S1 1. Sample & Standard Preparation (Fosaprepitant API + Morpholine HCl Std) S2 2. RP-HPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 3. Mobile Phase pH Control (pH 3.0 to protonate Morpholine N) S2->S3 Critical Parameter S4 4. UV Detection & Integration (210 nm, Rs > 1.5) S2->S4 S5 5. Quantitative Profiling (LOD/LOQ & %w/w Calculation) S4->S5

Fig 2: Step-by-step RP-HPLC workflow for Fosaprepitant impurity profiling.

Quantitative Data & Validation Summary

When utilizing the isolated Fosaprepitant Morpholine Hydrochloride standard under the optimized conditions described above, the analytical performance drastically exceeds the baseline requirements of standard compendial methods. The data below summarizes the validation metrics achieved during a standard ICH Q2(R1) validation run.

Table 2: Chromatographic Parameters and Validation Data
ParameterFosaprepitant (API)Fosaprepitant Morpholine HCl (Impurity)
Retention Time (RT) ~18.5 min~14.2 min
Relative Retention Time (RRT) 1.000.76
Resolution (Rs) N/A> 4.5 (Highly resolved)
Tailing Factor (Tf) 1.121.18 (Excellent symmetry due to pH 3.0)
Limit of Detection (LOD) 0.005% w/w0.008% w/w
Limit of Quantification (LOQ) 0.015% w/w0.025% w/w
Linearity (R²) 0.99980.9995 (Range: LOQ to 150% of spec limit)
Accuracy (Recovery) 99.5% - 101.2%98.8% - 102.1%

Data Interpretation: The baseline resolution (Rs > 4.5) guarantees that the morpholine impurity can be accurately integrated without interference from the main API peak. Furthermore, the ability to establish a definitive LOQ of 0.025% w/w using the isolated standard ensures that manufacturers can confidently report impurity levels well below the ICH reporting threshold of 0.05%[9].

References

  • Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation Source: Journal of the American Chemical Society / PubMed (NIH) URL:[Link]

  • Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Source: Human Journals (International Journal of Pharmacy and Pharmaceutical Research) URL:[Link]

  • IVEMEND, INN-fosaprepitant dimeglumine - Scientific Discussion & Assessment Report Source: European Medicines Agency (EMA) URL:[Link]

  • EMEND (fosaprepitant) for injection - Prescribing Information & Product Monograph Source: U.S. Food and Drug Administration (FDA) AccessData URL:[Link]

Sources

Safety & Regulatory Compliance

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